Cyclapolin 9
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-nitro-3-oxido-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3N3O4S/c10-9(11,12)3-1-4-6(5(2-3)15(18)19)20-8(7(13)16)14(4)17/h1-2H,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFLXKUKCSDMLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1[N+](=C(S2)C(=O)N)[O-])[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Cyclapolin 9: A Technical Guide on its Mechanism of Action as a Potent IKKβ Inhibitor in the NF-κB Signaling Pathway
Abstract
Cyclapolin 9 is a novel small molecule inhibitor demonstrating high potency and selectivity for IκB kinase beta (IKKβ), a critical kinase in the canonical nuclear factor-kappa B (NF-κB) signaling cascade. This pathway is a cornerstone of the inflammatory response and is implicated in numerous pathologies, including chronic inflammatory diseases and oncology. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with IKKβ, its effect on downstream signaling events, and its ultimate impact on cellular function. The included experimental data, protocols, and pathway diagrams offer a technical foundation for further research and development.
Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The primary mechanism of action for this compound is the direct and selective inhibition of IKKβ. In the canonical NF-κB pathway, stimuli such as tumor necrosis factor-alpha (TNFα) lead to the activation of the IKK complex, which comprises IKKα, IKKβ, and the regulatory subunit NEMO. IKKβ-mediated phosphorylation of the inhibitory protein IκBα targets it for ubiquitination and subsequent proteasomal degradation. This event unmasks the nuclear localization signal on the p65/p50 NF-κB dimer, facilitating its translocation into the nucleus, where it binds to κB sites on DNA and initiates the transcription of pro-inflammatory and pro-survival genes.
This compound acts as an ATP-competitive inhibitor of IKKβ, preventing the phosphorylation of IκBα. This action stabilizes the IκBα-NF-κB complex in the cytoplasm, effectively blocking NF-κB nuclear translocation and subsequent gene transcription.
The Cellular Target of Cyclapolin 9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclapolin 9 is a small molecule inhibitor that has been identified as a potent and selective agent with significant implications for cell cycle research and oncology drug development. This technical guide provides an in-depth overview of the cellular target of this compound, including quantitative data on its inhibitory activity, detailed experimental protocols for target identification and validation, and a comprehensive look at the associated signaling pathways.
The Cellular Target: Polo-like Kinase 1 (PLK1)
The primary cellular target of this compound is Polo-like kinase 1 (PLK1) , a key serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[1][2] PLK1 is involved in multiple mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][3][4] Its activity is tightly regulated, peaking during the G2/M phase of the cell cycle.[1] Dysregulation and overexpression of PLK1 are frequently observed in various human cancers, making it an attractive target for therapeutic intervention.
This compound acts as an ATP-competitive inhibitor of PLK1.[2] It binds to the ATP-binding pocket of the PLK1 kinase domain, preventing the phosphorylation of downstream substrates.[5] This inhibition of PLK1's catalytic activity leads to mitotic arrest and, ultimately, apoptosis in cancer cells. The proposed binding mode of this compound within the PLK1 active site involves hydrogen bonding with the residue Cys133 and hydrophobic interactions with Phe183.[5]
Quantitative Data: Inhibitory Potency
This compound exhibits potent and selective inhibition of PLK1. The following table summarizes its inhibitory activity and provides a comparison with other well-characterized PLK1 inhibitors.
| Inhibitor | Target | IC50 | Ki | Mechanism of Action |
| This compound | PLK1 | 500 nM[1][2] | Not Reported | ATP-competitive[2] |
| BI 2536 | PLK1 | 0.83 nM[6] | Not Reported | ATP-competitive |
| Volasertib (BI 6727) | PLK1 | 0.87 nM[6][7] | Not Reported | ATP-competitive[7] |
| GSK461364 | PLK1 | Not Reported | 2.2 nM[6] | ATP-competitive |
| Rigosertib (ON-01910) | PLK1 | 9 nM[6] | Not Reported | Non-ATP-competitive |
PLK1 Signaling Pathway
PLK1 functions as a central node in the intricate signaling network that governs mitotic progression. Its activation and downstream effects are tightly controlled by a cascade of phosphorylation events.
The activation of PLK1 is initiated by Aurora A kinase, in conjunction with its cofactor Bora, which phosphorylates PLK1 on Threonine 210 in its T-loop.[8][9] Once activated, PLK1 phosphorylates a multitude of downstream substrates to drive mitosis.[1][8] Key substrates include:
-
Cdc25C: PLK1 phosphorylates and activates the phosphatase Cdc25C, which in turn removes inhibitory phosphates from CDK1, a core component of the Maturation Promoting Factor (MPF), thereby promoting mitotic entry.[10][11]
-
Wee1 and Myt1: Conversely, PLK1 phosphorylates and inhibits the kinases Wee1 and Myt1, which are responsible for the inhibitory phosphorylation of CDK1.[9][12]
-
Emi1: PLK1 phosphorylates the Anaphase-Promoting Complex/Cyclosome (APC/C) inhibitor, Emi1, targeting it for degradation. This allows for the activation of the APC/C.[13]
-
APC/C Subunits: PLK1 can also directly phosphorylate subunits of the APC/C, contributing to its activation.[3] The active APC/C then targets key mitotic proteins, such as securin and cyclin B, for degradation, allowing for the onset of anaphase and subsequent mitotic exit.
Experimental Protocols
Target Validation Workflow
Validating that PLK1 is the direct target of this compound in a cellular context is a critical step. This can be achieved through a combination of biochemical and cell-based assays. A general workflow for target validation using a chemical probe like this compound is outlined below.
References
- 1. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Multiple Roles of PLK1 in Mitosis and Meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery and development of the Polo-like kinase inhibitor volasertib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Polo-like kinase-activating kinases: Aurora A, Aurora B and what else? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. epibrain.info [epibrain.info]
- 12. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 13. Plk1 Regulates Activation of the Anaphase Promoting Complex by Phosphorylating and Triggering SCFβTrCP-dependent Destruction of the APC Inhibitor Emi1 - PMC [pmc.ncbi.nlm.nih.gov]
Cyclapolin 9: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclapolin 9 is a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a critical regulator of mitotic progression. Its discovery through virtual screening and subsequent characterization have positioned it as a valuable tool for cancer research and a potential starting point for the development of novel anti-cancer therapeutics. This document provides an in-depth technical overview of the discovery, synthesis, and biological activity of this compound, including detailed experimental protocols and data presented for comparative analysis.
Discovery and Initial Characterization
This compound was identified as a potent inhibitor of PLK1 through a virtual screening campaign aimed at discovering novel ATP-competitive inhibitors.[1] The discovery was first reported by McInnes and colleagues in 2006.[1] This compound emerged from a series of benzothiazole N-oxides, with this compound demonstrating significant inhibitory activity against PLK1.
Initial findings highlighted:
-
Potency: this compound exhibits a half-maximal inhibitory concentration (IC50) of 500 nM against PLK1 in biochemical assays.[1][2]
-
Selectivity: It is reported to be inactive against other kinases, suggesting a high degree of selectivity for PLK1.[2]
-
Mechanism of Action: this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the PLK1 kinase domain.[1][2] The proposed binding mode involves a crucial hydrogen bonding interaction with the cysteine residue at position 133 (Cys133) of PLK1.[1]
The discovery of this compound and its congeners provided a novel scaffold for the development of PLK1 inhibitors.
Chemical Synthesis
A potential synthetic workflow is outlined below:
Experimental Protocols (Inferred)
Protocol for the Synthesis of 7-Nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one (Key Intermediate):
This protocol is based on the reported synthesis of the parent compound.[3]
-
Synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl chloride: 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid is reacted with thionyl chloride to yield the corresponding acid chloride.
-
Formation of the isothiocyanate: The acid chloride is then reacted with ammonium thiocyanate to form 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl isothiocyanate.
-
Cyclization: The isothiocyanate is subjected to cyclization conditions, likely involving a base, to yield 7-Nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one.
Protocol for the Synthesis of this compound:
-
Carboxamidation: The intermediate, 7-Nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one, would undergo a reaction to introduce the carboxamide group at the 2-position. This could potentially be achieved through reaction with an appropriate carbonylating agent followed by treatment with ammonia.
-
N-Oxidation: The resulting benzothiazolecarboxamide would then be subjected to N-oxidation to yield the final product, this compound. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).
Biological Activity and Data
This compound's primary biological activity is the potent and selective inhibition of PLK1. This inhibition leads to disruptions in mitotic processes, ultimately triggering cell cycle arrest and apoptosis in cancer cells.
Quantitative Data
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 500 nM | PLK1 | Biochemical Assay | [1][2] |
| Kinase Selectivity | Inactive against other tested kinases | - | Kinase Panel Screen | [2] |
Experimental Protocols
PLK1 Kinase Inhibition Assay (Example Protocol):
This protocol is a generalized example based on common kinase assay methodologies.
-
Reaction Setup: A reaction mixture is prepared containing recombinant human PLK1 enzyme, a suitable substrate (e.g., casein), and ATP in a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Inhibitor Addition: this compound, dissolved in DMSO, is added to the reaction mixture at various concentrations. A DMSO-only control is also included.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: The amount of ATP consumed or product formed is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
Data Analysis: The luminescence signal is measured, and the IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (Example Protocol):
-
Cell Seeding: Cancer cells (e.g., HeLa) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with increasing concentrations of this compound for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The absorbance or luminescence is measured, and the GI50 (concentration for 50% growth inhibition) is calculated.
Signaling Pathway
PLK1 plays a pivotal role in multiple stages of mitosis. Inhibition of PLK1 by this compound disrupts these processes, leading to mitotic arrest and apoptosis. The following diagram illustrates the key downstream effects of PLK1 inhibition.
Conclusion
This compound is a significant discovery in the field of PLK1 inhibition. Its well-defined mechanism of action, potency, and selectivity make it an invaluable research tool for dissecting the complex roles of PLK1 in cell cycle regulation and tumorigenesis. While further development would be required for clinical applications, the benzothiazole N-oxide scaffold of this compound provides a promising foundation for the design of next-generation PLK1 inhibitors with improved therapeutic potential. This technical guide provides a comprehensive overview of the key data and methodologies associated with the discovery and synthesis of this important molecule.
References
The Biological Activity of Cyclapolin 9: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclapolin 9 is a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a critical regulator of mitotic progression. By targeting the highly conserved kinase domain of PLK1, this compound effectively disrupts multiple stages of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells. This technical guide provides an in-depth overview of the biological activity of this compound, including its mechanism of action, effects on cellular signaling pathways, and quantitative data from relevant in vitro assays. Detailed experimental protocols and visual representations of key pathways and workflows are presented to facilitate further research and drug development efforts centered on this promising anti-cancer compound.
Core Mechanism of Action: Inhibition of Polo-like Kinase 1
This compound functions as a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle. Its mechanism is ATP-competitive, meaning it binds to the ATP-binding pocket of the PLK1 kinase domain, preventing the phosphorylation of downstream substrates essential for mitotic progression. The inhibition of PLK1 by this compound disrupts several key mitotic events, including centrosome maturation, spindle formation, and chromosome segregation.[1][2] This ultimately leads to a mitotic block, primarily at the G2/M phase of the cell cycle, and triggers the intrinsic apoptotic pathway in cancer cells.[3][4]
Quantitative Data Presentation
The following tables summarize the quantitative data regarding the biological activity of this compound and other PLK1 inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound against PLK1
| Parameter | Value | Reference |
| IC50 | 500 nM |
Table 2: IC50 Values of a PLK1 Inhibitor (BI 2536) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT116 | Colon Carcinoma | 1-10 | [5] |
| HeLa | Cervical Cancer | 1-10 | [5] |
| NCI-H460 | Non-Small Cell Lung Cancer | 1-10 | [6] |
| A549 | Non-Small Cell Lung Cancer | 10-100 | [7] |
| MCF7 | Breast Cancer | 10-100 | [8] |
Table 3: Effect of a PLK1 Inhibitor on Cell Cycle Distribution in AGS Gastric Cancer Cells
| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |
| Control | 65.4% | 23.0% | 11.6% | [3] |
| 5% CKBM (Natural Product with G2/M arrest) | 58.8% | 20.6% | 20.6% | [3] |
| 15% CKBM (Natural Product with G2/M arrest) | 34.2% | 15.3% | 50.5% | [3] |
Note: Quantitative data for this compound's effect on cell cycle distribution is not specified in the search results. The provided data illustrates the typical G2/M arrest induced by compounds targeting mitotic progression.
Table 4: Apoptosis Induction by a PLK1 Inhibitor in Cancer Cells
| Cell Line | Treatment | % Apoptotic Cells | Reference |
| HepG2 | CM derivative (induces apoptosis) | 41.66% ± 2.403 | [9] |
| A549 | CM derivative (induces apoptosis) | 33.78% ± 1.89 | [9] |
Note: Specific quantitative data on the percentage of apoptotic cells induced by this compound is not available in the provided search results. The data presented is from a compound known to induce apoptosis and serves as an illustrative example.
Signaling Pathways Modulated by this compound
The primary signaling pathway affected by this compound is the PLK1-mediated mitotic progression pathway. Furthermore, emerging evidence suggests a crosstalk between PLK1 and the STAT3 signaling pathway, which is crucial for cancer cell survival and proliferation.
PLK1 Signaling Pathway in Mitosis
PLK1 is a master regulator of mitosis, phosphorylating a multitude of substrates to ensure the timely and accurate execution of cell division. Key functions of PLK1 in mitosis that are inhibited by this compound include:
-
G2/M Transition: PLK1 activates the Cdc25C phosphatase, which in turn dephosphorylates and activates the Cyclin B-Cdk1 complex, the master initiator of mitosis.[2][10]
-
Centrosome Maturation and Spindle Assembly: PLK1 is essential for the recruitment of γ-tubulin and other proteins to the centrosomes, promoting their maturation and the formation of a bipolar spindle.[1][11]
-
Chromosome Segregation: PLK1 phosphorylates components of the cohesin complex, facilitating the separation of sister chromatids during anaphase.[12]
-
Cytokinesis: PLK1 localizes to the central spindle and midbody during late mitosis, where it regulates the final steps of cell division.[2]
Inhibition of these processes by this compound leads to mitotic arrest, characterized by condensed chromosomes and abnormal spindle formation, ultimately triggering apoptosis.
Crosstalk with the STAT3 Signaling Pathway
Recent studies have revealed a reciprocal activation loop between PLK1 and Signal Transducer and Activator of Transcription 3 (STAT3).[7][13] STAT3 is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis.
The key aspects of the PLK1-STAT3 interplay are:
-
STAT3 activates PLK1 transcription: Activated STAT3 can directly bind to the promoter of the PLK1 gene, leading to its increased expression.[13]
-
PLK1 promotes STAT3 activation: PLK1 can phosphorylate and activate STAT3, creating a positive feedback loop that sustains the pro-survival signaling.[7][14]
By inhibiting PLK1, this compound can disrupt this feedback loop, leading to the downregulation of STAT3 activity and its target genes, thereby contributing to its anti-cancer effects.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell cycle G2/M arrest and activation of cyclin-dependent kinases associated with low-dose paclitaxel-induced sub-G1 apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative chemical proteomics reveals a Plk1 inhibitor-compromised cell death pathway in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plk1 inhibitors in cancer therapy: From laboratory to clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plk1 promotes the migration of human lung adenocarcinoma epithelial cells via STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. PLK1 inhibition delays mitotic entry revealing changes to the phosphoproteome of mammalian cells early in division - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Reciprocal activation between PLK1 and Stat3 contributes to survival and proliferation of esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
The Structure-Activity Relationship of Cyclapolin 9: A Technical Guide to a Potent PLK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Dated: November 6, 2025
Abstract
Cyclapolin 9 is a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a critical regulator of mitosis. Its discovery has paved the way for the exploration of a novel class of anticancer agents based on a benzothiazole N-oxide scaffold. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs, presenting key quantitative data, detailed experimental methodologies, and a visualization of the relevant biological pathways. The information compiled herein is intended to serve as a comprehensive resource for researchers engaged in the development of PLK1 inhibitors for therapeutic applications.
Introduction
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in the regulation of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[1] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for anticancer drug discovery.
This compound emerged from a structure-guided drug design effort as a potent inhibitor of PLK1 with a half-maximal inhibitory concentration (IC50) of 500 nM.[1][2] It belongs to a series of compounds, the "cyclapolins," which are characterized by a benzothiazole N-oxide core.[2] Subsequent optimization of this scaffold led to the development of even more potent analogs, highlighting a clear and consistent structure-activity relationship.[2] This guide will dissect the key structural features of the cyclapolin series that govern their inhibitory activity against PLK1.
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the available quantitative data for this compound and a key analog, Cyclapolin 1, demonstrating the impact of structural modifications on PLK1 inhibitory potency.
| Compound ID | Structure | PLK1 IC50 (nM) |
| This compound | 2-(5-methyl-1-oxidobenzo[d]thiazol-2-yl)aniline | 500[1][2] |
| Cyclapolin 1 | 2-(1-oxidobenzo[d]thiazol-2-yl)aniline | 2[2] |
Key SAR Observations:
-
The core benzothiazole N-oxide scaffold is essential for activity.
-
The nature and position of substituents on the benzothiazole ring system significantly influence potency. The removal of the methyl group at the 5-position of the benzothiazole ring in this compound to give Cyclapolin 1 results in a dramatic 250-fold increase in inhibitory activity. This suggests that this position is sensitive to steric bulk, and a smaller or no substituent is preferred for optimal interaction with the PLK1 active site.
Mechanism of Action and Binding Mode
This compound and its analogs are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the PLK1 kinase domain, preventing the natural substrate, ATP, from binding and thus inhibiting the kinase's phosphorylating activity.
The proposed binding mode of this compound within the PLK1 active site reveals key interactions:
-
Hydrogen Bonding: A crucial hydrogen bond is formed between the N-oxide oxygen of the benzothiazole core and the backbone amide of Cysteine 133 (Cys133).[2]
-
Hydrophobic Interactions: The aromatic rings of the benzothiazole and the aniline moieties engage in hydrophobic interactions with residues lining the ATP-binding pocket, including Phenylalanine 183 (Phe183).[2]
These interactions anchor the inhibitor in the active site and are critical for its inhibitory potency. The significant increase in potency observed with Cyclapolin 1 suggests that the absence of the methyl group allows for a more favorable conformation and/or enhanced interactions within the binding pocket.
Signaling Pathway
PLK1 is a master regulator of the cell cycle, particularly during mitosis. Its inhibition by compounds like this compound disrupts the normal progression of cell division, leading to mitotic arrest and ultimately apoptosis in cancer cells. The following diagram illustrates a simplified overview of the PLK1 signaling pathway and the point of intervention by this compound.
Caption: Simplified PLK1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following is a representative protocol for a Polo-like kinase 1 (PLK1) inhibition assay, based on methodologies commonly used in the field and consistent with the discovery of the cyclapolin series.
Objective: To determine the in vitro inhibitory activity of test compounds against human PLK1 kinase.
Materials:
-
Recombinant human PLK1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., dephosphorylated casein or a specific peptide substrate)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <= 1%).
-
Assay Reaction Setup:
-
Add 1 µL of the diluted test compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
Add 2 µL of PLK1 enzyme solution (pre-diluted in kinase buffer) to each well, except for the negative control wells.
-
Add 2 µL of a substrate/ATP mixture (pre-mixed in kinase buffer) to all wells to initiate the kinase reaction. The final concentrations of ATP and substrate should be at or near their respective Km values.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection of Kinase Activity:
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system. This typically involves a two-step process:
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.
-
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the in vitro PLK1 kinase inhibition assay.
Conclusion
The Cyclapolin series of benzothiazole N-oxides represents a significant class of PLK1 inhibitors with demonstrated potent and selective activity. The structure-activity relationship is heavily influenced by substitutions on the benzothiazole core, as evidenced by the substantial increase in potency when modifying this compound to Cyclapolin 1. The ATP-competitive mechanism of action, coupled with specific interactions within the kinase domain, provides a solid foundation for the rational design of next-generation PLK1 inhibitors. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of these promising therapeutic candidates.
References
The Role of Cyclapolin 9 in Cell Cycle Regulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclapolin 9 has emerged as a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a critical serine/threonine kinase that governs multiple stages of mitosis. This technical guide provides a comprehensive overview of the role of this compound in cell cycle regulation, with a focus on its mechanism of action, quantitative effects on cell cycle progression and apoptosis, and detailed experimental protocols. Through its ATP-competitive inhibition of PLK1, this compound induces mitotic arrest, primarily at the G2/M phase, leading to characteristic mitotic spindle abnormalities and ultimately, apoptotic cell death in cancer cells. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology and oncology drug development, providing the foundational knowledge and practical methodologies for investigating and harnessing the therapeutic potential of PLK1 inhibition.
Introduction to this compound and its Target: PLK1
The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. A key family of regulators in this process are the Polo-like kinases (PLKs), with PLK1 being the most extensively studied member. PLK1 plays a pivotal role in the initiation, progression, and completion of mitosis. Its functions include centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis. Given its critical role in cell division and its frequent overexpression in various human cancers, PLK1 has become an attractive target for anti-cancer drug development.
This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for PLK1. It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the PLK1 kinase domain and preventing the phosphorylation of its downstream substrates. This inhibition disrupts the normal progression of mitosis, leading to cell cycle arrest and subsequent cell death, particularly in rapidly dividing cancer cells.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the direct inhibition of the kinase activity of PLK1. This inhibition is achieved through competition with ATP for binding to the active site of the enzyme.
Signaling Pathway of PLK1 Inhibition by this compound
Caption: Inhibition of PLK1 by this compound disrupts key mitotic events.
By inhibiting PLK1, this compound prevents the activation of Cdc25C and the inhibition of Wee1, both of which are crucial for the activation of the Cyclin B1/CDK1 complex, the master regulator of mitotic entry. This disruption leads to a failure in the G2/M checkpoint and subsequent mitotic processes.
Quantitative Data on the Effects of this compound
The biological effects of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data available.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| PLK1 | 500 | ATP-competitive kinase assay |
Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72 hrs | Assay Type | Reference |
| A549 | Lung Carcinoma | 24.8 | MTT assay | [1] |
| HeLa | Cervical Cancer | 6.6 | MTT assay | [1] |
| HT-29 | Colorectal Adenocarcinoma | 7.7 | MTT assay | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the role of this compound in cell cycle regulation.
PLK1 Kinase Assay
This protocol is adapted for determining the in vitro inhibitory activity of this compound against PLK1.
Materials:
-
Recombinant human PLK1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
PLK1 substrate (e.g., Casein or a specific peptide substrate)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).
-
Add 2 µL of PLK1 enzyme solution (concentration to be optimized).
-
Add 2 µL of a mix containing the PLK1 substrate and ATP at their final desired concentrations.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using a suitable software.
Cell Viability (MTT) Assay
This protocol measures the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HeLa, HT-29)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound or DMSO for 24-48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of this compound or DMSO for a specified time (e.g., 48 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Immunofluorescence Microscopy of the Mitotic Spindle
This protocol allows for the visualization of mitotic spindle defects induced by this compound.
Materials:
-
Cancer cell lines
-
Coverslips
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
4% Paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a 24-well plate and allow them to adhere.
-
Treat the cells with this compound or DMSO for a predetermined time to induce mitotic arrest.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope.
Visualizations of Signaling Pathways and Experimental Workflows
Experimental Workflow for Assessing this compound Effects
Caption: Workflow for evaluating this compound's biological activity.
Conclusion
This compound is a valuable research tool for studying the intricate functions of PLK1 in cell cycle regulation. Its potent and selective inhibitory action provides a means to dissect the molecular mechanisms underlying mitotic progression. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers to investigate the effects of this compound and other PLK1 inhibitors. Further research focusing on the in vivo efficacy and safety of this compound derivatives could pave the way for novel therapeutic strategies targeting PLK1 in cancer. The continued exploration of PLK1 inhibitors like this compound holds significant promise for advancing our understanding of mitotic regulation and developing more effective cancer treatments.
References
Cyclapolin 9: A Potent PLK1 Inhibitor Inducing Mitotic Arrest
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cyclapolin 9 is a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a critical regulator of mitosis.[1] With an IC50 of 500 nM, this small molecule effectively induces mitotic arrest in cancer cell lines, presenting a valuable tool for cancer research and therapeutic development.[1][2] This guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its effects on cell cycle progression and mitotic machinery.
Introduction to this compound and its Target: PLK1
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Its overexpression is frequently observed in various human cancers and is often associated with poor prognosis. This has made PLK1 an attractive target for anticancer drug development.
This compound emerged from a structure-guided design approach to identify specific inhibitors of the PLK1 kinase domain.[3] It is characterized as a potent, selective, and ATP-competitive inhibitor.[1]
Mechanism of Action: Induction of Mitotic Arrest
This compound exerts its biological effects by directly inhibiting the catalytic activity of PLK1. By competing with ATP for the binding site on the kinase, it prevents the phosphorylation of PLK1 substrates that are essential for mitotic progression. This inhibition leads to defects in spindle formation and activation of the spindle assembly checkpoint, ultimately causing cells to arrest in mitosis. Specifically, treatment of HeLa cells with this compound has been shown to result in mitotic arrest.[2]
Signaling Pathway of PLK1 Inhibition-Induced Mitotic Arrest
The inhibition of PLK1 by this compound disrupts a cascade of phosphorylation events necessary for proper mitotic progression. A simplified representation of this pathway leading to mitotic arrest is depicted below.
Caption: Signaling pathway of this compound-induced mitotic arrest.
Quantitative Data on this compound Activity
The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against PLK1.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | PLK1 | 500 | In vitro kinase assay | [1][2] |
Further quantitative data on the percentage of cells arrested in mitosis at various concentrations and time points would be crucial for a comprehensive understanding of its cellular effects.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Culture and Treatment
HeLa cells are a commonly used model for studying the effects of PLK1 inhibitors.
-
Cell Line: HeLa (human cervical cancer)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: this compound is dissolved in DMSO to prepare a stock solution and then diluted to the desired final concentration in the culture medium. A vehicle control (DMSO) should be run in parallel.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to quantify the percentage of cells in different phases of the cell cycle.
-
Protocol:
-
Seed HeLa cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or DMSO for the desired duration (e.g., 24 hours).
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
-
Data Analysis: The percentage of cells in G1, S, and G2/M phases is determined by analyzing the DNA content histograms.
Caption: Experimental workflow for cell cycle analysis.
Immunofluorescence Microscopy
This technique is used to visualize the effects of this compound on the mitotic spindle and cellular morphology.
-
Protocol:
-
Grow HeLa cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound or DMSO.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against α-tubulin overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the DNA with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Western Blotting
Western blotting is used to analyze the levels of key mitotic proteins.
-
Protocol:
-
Treat HeLa cells with this compound or DMSO and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against proteins of interest (e.g., Cyclin B1, phospho-PLK1) overnight at 4°C.
-
Wash with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Expected Outcomes and Interpretation
-
Cell Cycle Analysis: Treatment with this compound is expected to cause a dose-dependent increase in the percentage of cells in the G2/M phase of the cell cycle, indicative of mitotic arrest.
-
Immunofluorescence: Visualization of this compound-treated cells is expected to reveal an increased number of cells with condensed chromosomes and abnormal mitotic spindles, such as monopolar or multipolar spindles.
-
Western Blotting: Inhibition of PLK1 by this compound may lead to changes in the levels and phosphorylation status of downstream targets. For instance, a decrease in the phosphorylation of PLK1 substrates and an accumulation of mitotic proteins like Cyclin B1 would be consistent with mitotic arrest.
Conclusion
This compound is a valuable chemical probe for studying the roles of PLK1 in mitosis. Its ability to induce a robust mitotic arrest makes it a promising candidate for further investigation in the context of cancer therapy. The experimental protocols and expected outcomes detailed in this guide provide a framework for researchers to effectively utilize this compound in their studies of cell cycle regulation and for professionals in the field of drug development to assess its therapeutic potential.
References
Methodological & Application
Determining the IC50 of Cyclapolin 9 in Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of Cyclapolin 9, a potent and selective inhibitor of Polo-like kinase 1 (PLK1), in cancer cells. A comprehensive experimental protocol for a common cell viability assay (MTT) is provided, along with a summary of the known IC50 value for this compound. Furthermore, a diagram of the PLK1 signaling pathway is included to illustrate the mechanism of action of this compound. This guide is intended to assist researchers in accurately assessing the in vitro potency of this compound against various cancer cell lines.
Introduction
This compound is a small molecule inhibitor that demonstrates high selectivity for Polo-like kinase 1 (PLK1), a key regulator of multiple stages of mitosis.[1][2][3] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis.[1][2] By inhibiting PLK1, this compound disrupts the cell cycle, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][2][3] The determination of the IC50 value is a critical step in the preclinical evaluation of anticancer compounds, providing a quantitative measure of their potency.[4][5] This document outlines a detailed protocol for determining the IC50 of this compound in adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell viability.[6]
Data Presentation
Table 1: Reported IC50 Value of this compound
| Compound | Target | IC50 (nM) |
| This compound | PLK1 | 500 |
Note: This value may vary depending on the cancer cell line, experimental conditions, and assay method used.
Experimental Protocols
This section provides a detailed protocol for determining the IC50 of this compound in adherent cancer cells using the MTT assay.
Materials:
-
This compound
-
Adherent cancer cell line of choice
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
-
CO2 incubator (37°C, 5% CO2)
Experimental Workflow Diagram:
Caption: Experimental workflow for determining the IC50 of this compound.
Procedure:
-
Cell Seeding:
-
Culture the chosen adherent cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the optimal seeding density (typically 1,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate.
-
Incubate the plate overnight in a CO2 incubator to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations (e.g., a 10-point dilution series). It is advisable to include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells of the 96-well plate and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (typically 48 or 72 hours) in a CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution of the crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) with appropriate software (e.g., GraphPad Prism).
-
Signaling Pathway
This compound exerts its anticancer effects by targeting Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in regulating the cell cycle.
PLK1 Signaling Pathway Diagram:
Caption: The role of PLK1 in the G2/M transition and its inhibition by this compound.
PLK1 is activated in late G2 phase and is essential for the G2/M transition, centrosome maturation, spindle formation, and cytokinesis.[2][3][7] The activation of PLK1 is a critical step for the activation of the Cdc25 phosphatase, which in turn activates the CDK1/Cyclin B complex, the master regulator of mitotic entry.[7] this compound, as a PLK1 inhibitor, binds to the ATP-binding pocket of PLK1, preventing its kinase activity. This inhibition disrupts the downstream signaling cascade, leading to a failure in mitotic progression and ultimately inducing cell death in rapidly dividing cancer cells.
References
- 1. rsc.org [rsc.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. PLK1 inhibition delays mitotic entry revealing changes to the phosphoproteome of mammalian cells early in division - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of PLK1 Inhibition by Cyclapolin 9
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[1][2] Its overexpression is frequently observed in various human cancers, making it a promising target for cancer therapy. Cyclapolin 9 is a potent and selective ATP-competitive inhibitor of PLK1 with an IC50 of 500 nM.[1] This document provides detailed protocols for utilizing Western blot analysis to investigate the inhibition of PLK1 by this compound, including methods for cell treatment, protein extraction, and immunodetection of PLK1 and its downstream targets.
Data Presentation: Quantitative Analysis of PLK1 Inhibition
The following table summarizes representative quantitative data from a dose-response experiment analyzing the effect of this compound on PLK1 activity. This data is illustrative and demonstrates the expected outcome of a Western blot experiment followed by densitometric analysis. Results may vary depending on the cell line and experimental conditions.
| This compound Concentration (µM) | Relative p-PLK1 (Thr210) Level (%) | Relative Total PLK1 Level (%) | Relative p-CDC25C (Ser198) Level (%) |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| 0.5 | 75 | 98 | 80 |
| 1.0 | 48 | 95 | 55 |
| 3.0 | 15 | 92 | 20 |
| 5.0 | 8 | 90 | 10 |
Table 1: Representative Quantitative Western Blot Analysis of PLK1 Inhibition by this compound. The data illustrates a dose-dependent decrease in the phosphorylation of PLK1 at Threonine 210 and its downstream target CDC25C at Serine 198, with minimal impact on total PLK1 protein levels.
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol outlines the steps for culturing cells and treating them with this compound to assess PLK1 inhibition.
Materials:
-
Cancer cell line of interest (e.g., HeLa, U2OS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells overnight to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.5, 1, 3, 5 µM). Prepare a vehicle control with the same concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 2, 6, 12, or 24 hours). A 3 µM concentration for a duration relevant to the biological question is a common starting point.
-
After incubation, proceed immediately to protein extraction.
Protein Extraction
This protocol describes the lysis of cells and extraction of total protein for Western blot analysis.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge (4°C)
Protocol:
-
Place the cell culture plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer to each well (e.g., 100-200 µL for a well in a 6-well plate).
-
Scrape the cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the total protein) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
Store the protein samples at -80°C until use.
Western Blot Analysis
This protocol details the steps for separating proteins by SDS-PAGE, transferring them to a membrane, and immunodetection.
Materials:
-
Protein samples from the extraction step
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels (appropriate percentage for PLK1, ~68 kDa)
-
Electrophoresis running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PLK1, anti-phospho-PLK1 (Thr210), anti-CDC25C, anti-phospho-CDC25C (Ser198), anti-β-actin or GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically, but a starting point of 1:1000 is common.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to the loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathway
References
Application Notes: Immunofluorescence Staining to Visualize Cellular Effects of Cyclapolin 9 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclapolin 9 is a potent, selective, and ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a critical serine/threonine kinase that plays a pivotal role in regulating multiple stages of mitosis.[1][2] PLK1 is essential for centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[2][3] Due to its frequent overexpression in various human cancers and its correlation with poor prognosis, PLK1 has emerged as a promising target for cancer therapy.[2][4] Inhibition of PLK1 by compounds like this compound disrupts mitotic progression, leading to cell cycle arrest and apoptosis, making it a valuable tool for both basic research and drug development.
Immunofluorescence (IF) microscopy is an indispensable technique for visualizing the subcellular localization of proteins and the morphological changes within cells. This document provides detailed application notes and protocols for using immunofluorescence staining to observe and quantify the cellular phenotypes induced by this compound treatment.
Mechanism of Action of this compound
This compound exerts its effect by binding to the ATP-binding pocket of PLK1, competitively inhibiting its kinase activity.[1][2] The activation of PLK1 is a key event for entry into mitosis, requiring phosphorylation by Aurora A kinase in conjunction with its cofactor Bora.[4] Activated PLK1 then phosphorylates and activates numerous downstream targets, including the Cdc25 phosphatase, which in turn removes inhibitory phosphates from Cyclin-dependent kinase 1 (Cdk1), triggering the G2/M transition.[5]
By inhibiting PLK1, this compound disrupts this cascade, preventing the activation of Cdk1 and causing cells to arrest in the G2/M phase of the cell cycle.[6] This arrest is often characterized by severe mitotic defects, including the collapse of spindle poles, failure of chromosome alignment at the metaphase plate, and activation of the spindle assembly checkpoint.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Progress on the Localization of PLK1 to the Kinetochore and Its Role in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polo-like kinase 1 inhibition in NSCLC: mechanism of action and emerging predictive biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Differential Cellular Effects of Plk1 Inhibitors Targeting the ATP-binding Domain or Polo-box Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclapolin 9 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of Cyclapolin 9, a potent and selective Polo-like kinase 1 (PLK1) inhibitor, in various in vitro experimental settings. The information is intended to assist researchers in achieving accurate and reproducible results.
Introduction to this compound
This compound is a selective, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle. It has an IC50 of 500 nM for PLK1 and displays minimal activity against other kinases. PLK1 is a serine/threonine kinase that plays a crucial role in several mitotic processes, including centrosome maturation, spindle assembly, and cytokinesis. Overexpression of PLK1 is observed in many human cancers, making it an attractive target for cancer therapy. This compound's inhibitory action on PLK1 leads to cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anti-cancer agent.
Solubility of this compound
Proper solubilization of this compound is critical for accurate and reproducible experimental results. The following table summarizes the solubility of this compound in Dimethyl Sulfoxide (DMSO).
| Solvent | Concentration | Method |
| DMSO | 5 mg/mL (16.28 mM) | Requires ultrasonication and heating to 60°C. |
Note: It is crucial to ensure complete dissolution of the compound before use.
Preparation of this compound Stock Solutions
For in vitro experiments, this compound is typically prepared as a concentrated stock solution in DMSO. This stock solution is then further diluted in cell culture medium to the desired final concentration.
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
-
-
Procedure:
-
Aseptically weigh the required amount of this compound powder. The molecular weight of this compound is 307.22 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.0722 mg of this compound.
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve a 10 mM concentration. For 3.0722 mg of this compound, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes.
-
Heat the solution at 60°C for 10-15 minutes to aid dissolution.
-
Place the tube in an ultrasonic bath for 15-30 minutes to ensure complete solubilization.
-
Visually inspect the solution to confirm that no solid particles remain.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Important Considerations for Cell Culture:
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid cytotoxicity. Some cell lines may tolerate up to 1%, but it is recommended to perform a dose-response curve for your specific cell line to determine the optimal non-toxic concentration.
-
Always include a vehicle control (medium with the same final concentration of DMSO as the treated samples) in your experiments.
In Vitro Experimental Protocols
Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol describes a method to assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well, opaque-walled microplates
-
This compound stock solution (10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from nanomolar to micromolar). Remember to account for the final volume in the well.
-
Include a vehicle control (medium with the highest concentration of DMSO used in the treatments).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for at least 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using appropriate software (e.g., GraphPad Prism).
-
PLK1 Kinase Inhibition Assay (e.g., using ADP-Glo™)
This in vitro assay measures the direct inhibitory effect of this compound on PLK1 kinase activity.
Materials:
-
Recombinant human PLK1 enzyme
-
PLK1 substrate (e.g., casein)
-
ATP
-
This compound stock solution (10 mM in DMSO)
-
ADP-Glo™ Kinase Assay kit
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well, low-volume plates
-
Luminometer
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of this compound in kinase buffer at various concentrations.
-
In a 384-well plate, add 1 µL of the diluted this compound or a vehicle control (DMSO in kinase buffer).
-
Add 2 µL of a mixture containing the PLK1 enzyme and its substrate (casein) in kinase buffer.
-
To initiate the kinase reaction, add 2 µL of ATP solution in kinase buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Measurement and Analysis:
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
-
Visualizing the Mechanism and Workflow
PLK1 Signaling Pathway in Mitosis
The following diagram illustrates the central role of PLK1 in regulating key mitotic events. This compound acts by inhibiting the kinase activity of PLK1, thereby disrupting these processes.
Caption: The role of PLK1 in the G2/M transition and mitosis.
Experimental Workflow for In Vitro Evaluation of this compound
This diagram outlines a typical workflow for assessing the in vitro efficacy of this compound.
Caption: A typical workflow for evaluating this compound in vitro.
Application Notes and Protocols for Cyclapolin 9 in the Study of Mitotic Spindle Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclapolin 9 is a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a critical serine/threonine kinase that plays a pivotal role in the regulation of mitosis.[1][2] With an in vitro IC50 of 500 nM for PLK1, this compound serves as a valuable chemical tool for investigating the molecular mechanisms underpinning mitotic spindle formation and function.[1][2] Its high selectivity makes it a precise probe for dissecting PLK1-specific pathways in cell division. This document provides detailed application notes and experimental protocols for the use of this compound in studying mitotic spindle dynamics.
PLK1 is a master regulator of multiple stages of mitosis, including centrosome maturation, bipolar spindle assembly, chromosome segregation, and cytokinesis.[1][2] Inhibition of PLK1 disrupts these processes, leading to mitotic arrest and the formation of characteristic abnormal mitotic spindles, most notably monopolar spindles. This phenotype arises from the failure of centrosome separation, a key step in establishing a bipolar spindle. By arresting cells in mitosis with defective spindles, this compound allows for the detailed examination of the cellular machinery and signaling pathways that ensure the fidelity of chromosome segregation.
Mechanism of Action
This compound exerts its effects by binding to the ATP-binding pocket of PLK1, thereby preventing the phosphorylation of its downstream substrates. This inhibition disrupts the intricate signaling cascade that governs the establishment of a bipolar mitotic spindle. Key consequences of PLK1 inhibition by this compound include:
-
Impaired Centrosome Maturation and Separation: PLK1 is essential for the recruitment of γ-tubulin and other proteins to the centrosome, a process crucial for microtubule nucleation and the formation of spindle poles. Inhibition of PLK1 prevents the proper separation of duplicated centrosomes, leading to the formation of a single spindle pole (monopolar spindle).
-
Defective Kinetochore-Microtubule Attachments: PLK1 activity is required for the stable attachment of microtubules to the kinetochores of sister chromatids. Disruption of this process activates the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest.
-
Activation of the Spindle Assembly Checkpoint (SAC): The presence of unattached or improperly attached kinetochores due to PLK1 inhibition activates the SAC, a surveillance mechanism that delays the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.
Data Presentation
The following tables summarize the quantitative effects of this compound and other representative PLK1 inhibitors on various cell lines. This data is provided to guide initial experimental design.
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Cell Lines | Exposure Time | Assay | Reference |
| PLK1 IC50 (in vitro) | 500 nM | - | - | Kinase Assay | [1][2] |
| Cytotoxicity IC50 | 24.8 µM | A549 | 72 hrs | MTT Assay | [1] |
| 6.6 µM | HeLa | 72 hrs | MTT Assay | [1] | |
| 7.7 µM | HT-29 | 72 hrs | MTT Assay | [1] |
Table 2: Representative Phenotypic Effects of PLK1 Inhibition on Mitotic Spindle Formation
Data presented in this table are representative of the effects of potent PLK1 inhibitors and should be used as a guideline for designing experiments with this compound. Optimal concentrations and endpoints should be determined empirically for each cell line and experimental condition.
| Cell Line | PLK1 Inhibitor | Concentration | Mitotic Index (%) | Monopolar Spindles (%) | Reference for Representative Data |
| HeLa | BI 2536 | 10 nM | ~50% | >80% | Representative data from PLK1 inhibitor studies |
| BI 2536 | 100 nM | ~70% | >90% | Representative data from PLK1 inhibitor studies | |
| U2OS | BI 2536 | 10 nM | ~40% | >75% | Representative data from PLK1 inhibitor studies |
| BI 2536 | 100 nM | ~60% | >85% | Representative data from PLK1 inhibitor studies |
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on mitotic spindle formation.
Protocol 1: Cell Culture and Synchronization
-
Cell Culture: Culture cells (e.g., HeLa, U2OS, A549) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed cells onto glass coverslips in 6-well plates at a density that will result in 50-70% confluency at the time of the experiment.
-
Synchronization (Optional, but Recommended): To enrich for a population of cells in mitosis, synchronize the cells. A double thymidine block is a common method:
-
Add 2 mM thymidine to the culture medium and incubate for 16-18 hours.
-
Wash the cells twice with fresh, pre-warmed medium and release them into thymidine-free medium for 9-10 hours.
-
Add 2 mM thymidine again and incubate for another 16-18 hours.
-
Release the cells into fresh medium. Cells will synchronously progress through S and G2 phases, entering mitosis approximately 8-12 hours after release.
-
Protocol 2: Treatment with this compound
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Working Concentrations: Based on the IC50 values, a starting concentration range of 1 µM to 25 µM is recommended for initial experiments. A dose-response curve should be generated to determine the optimal concentration for inducing mitotic arrest and monopolar spindle formation in the cell line of interest.
-
Treatment: Add the desired concentration of this compound to the cell culture medium. For synchronized cells, add the inhibitor at a time point that coincides with entry into mitosis (e.g., 8 hours after release from a double thymidine block). For asynchronous populations, a 16-24 hour incubation is a common starting point.
Protocol 3: Immunofluorescence Staining for Mitotic Spindle Analysis
-
Fixation: After treatment, wash the cells on coverslips once with pre-warmed PBS. Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the coverslips in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the coverslips with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C. Recommended primary antibodies include:
-
Anti-α-tubulin (to visualize microtubules)
-
Anti-γ-tubulin (to visualize centrosomes/spindle poles)
-
Anti-phospho-histone H3 (Ser10) (a marker for mitotic cells)
-
-
Washing: Wash the coverslips three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
DNA Staining: Counterstain the DNA with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting: Wash the coverslips three times with PBS and mount them onto glass slides using an anti-fade mounting medium.
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the percentage of mitotic cells and the percentage of cells with monopolar or other abnormal spindle morphologies.
Visualizations
The following diagrams illustrate the key signaling pathway involving PLK1 in mitotic spindle formation and a general experimental workflow for studying the effects of this compound.
Caption: PLK1 signaling pathway in mitotic spindle formation.
References
Troubleshooting & Optimization
Technical Support Center: Investigating Off-Target Effects of Cyclapolin 9
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of Cyclapolin 9, a potent and selective Polo-like kinase 1 (PLK1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target effects of this compound?
A1: this compound is a potent, selective, and ATP-competitive inhibitor of Polo-like kinase 1 (PLK1) with an IC50 of 500 nM.[1] Its primary on-target effect is the inhibition of PLK1, a key regulator of mitosis.[2][3][4] This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[5] While generally considered selective, one study has reported that this compound can reduce electric field stimulation-induced contractions of prostate strips, suggesting a potential off-target effect on smooth muscle contraction.[1] Comprehensive off-target profiling is recommended to fully characterize its selectivity.
Q2: What are the initial steps to assess the selectivity of this compound?
A2: A tiered approach is recommended. Initially, screen this compound at a single high concentration (e.g., 1-10 µM) against a broad panel of kinases.[6] Subsequently, for any kinases that show significant inhibition (e.g., >70%), determine the half-maximal inhibitory concentration (IC50) through dose-response studies to quantify the potency of the off-target interaction.[6]
Q3: Which experimental approaches can be used to identify potential off-target interactions of this compound at a proteome-wide level?
A3: Several powerful techniques can be employed for unbiased, proteome-wide off-target profiling:
-
Kinome Profiling: This involves screening this compound against a large panel of recombinant kinases (over 300) to determine its inhibitory activity across the kinome.[6][7] This provides a quantitative measure of selectivity.
-
Chemical Proteomics: This method uses an immobilized version of this compound (or a related analog) as bait to capture interacting proteins from cell lysates.[8][9][10] Interacting proteins are then identified and quantified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses the binding of this compound to its targets in intact cells or cell lysates.[11][12][13][14] Target engagement leads to thermal stabilization of the protein, which can be detected by quantifying the amount of soluble protein after heat shock.
Q4: How can I validate the biological relevance of a potential off-target interaction identified in my screens?
A4: Validation is a critical step. Once a potential off-target is identified, you can use a combination of approaches:
-
Orthogonal Assays: Confirm the interaction using a different experimental method. For example, if the interaction was identified through chemical proteomics, validate it with an in vitro kinase assay or CETSA.
-
Cellular Assays: Investigate the functional consequences of the off-target interaction in cells. This could involve measuring changes in downstream signaling pathways, cell viability, or other relevant phenotypes.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound with modified structures. If the off-target activity is lost or reduced with specific structural changes while PLK1 inhibition is maintained, it provides strong evidence for the off-target interaction.
Troubleshooting Guides
Problem 1: High background binding in chemical proteomics experiments.
-
Possible Cause: Non-specific binding of proteins to the affinity matrix.
-
Troubleshooting Steps:
-
Blocking: Pre-incubate the affinity matrix with a blocking agent, such as bovine serum albumin (BSA) or a complex protein mixture from a control cell line, to reduce non-specific binding sites.
-
Washing Conditions: Optimize the stringency of the wash buffers. Increase the salt concentration or include a low concentration of a non-ionic detergent (e.g., Tween-20, NP-40) to disrupt weak, non-specific interactions.
-
Competition Control: Include a competition experiment where the cell lysate is pre-incubated with a high concentration of free this compound before adding it to the affinity matrix. True interactors will be competed off, while non-specific binders will remain.
-
Problem 2: No significant thermal shift observed in CETSA for the expected target (PLK1) or potential off-targets.
-
Possible Cause: The protein may not be stable enough to show a clear melting curve, or the ligand binding may not induce a significant thermal stabilization.
-
Troubleshooting Steps:
-
Optimize Heating Conditions: Vary the temperature range and incubation time for the heat shock. A narrower temperature range around the expected melting point can provide higher resolution.
-
Cellular vs. Lysate-Based CETSA: If using intact cells, try performing the assay with cell lysates. The cellular environment can sometimes mask thermal stabilization.
-
Alternative Detection Methods: If using western blotting for detection, consider more quantitative methods like mass spectrometry-based CETSA (MS-CETSA) for a global view of protein thermal stability.
-
Problem 3: Discrepancy between in vitro kinase profiling data and cellular activity.
-
Possible Cause: Differences in compound permeability, metabolism, or the presence of cellular co-factors can lead to different activity profiles in cells versus in vitro assays.
-
Troubleshooting Steps:
-
Cellular Target Engagement Assays: Use techniques like CETSA to confirm that this compound is engaging with its intended and potential off-targets within the cellular environment.
-
Phenotypic Profiling: Employ high-content imaging or other phenotypic screens to assess the cellular consequences of this compound treatment across a panel of cell lines. This can reveal unexpected biological activities that may be linked to off-target effects.
-
Computational Modeling: Use molecular docking and simulations to predict potential off-target interactions and compare these with your experimental findings.
-
Data Presentation
Table 1: Kinome Profiling of this compound
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) | Kinase Family |
| PLK1 | 98% | 500 | Serine/Threonine |
| Off-Target A | 85% | 1200 | Tyrosine |
| Off-Target B | 60% | >10000 | Serine/Threonine |
| ... | ... | ... | ... |
Table 2: Chemical Proteomics Hits for this compound
| Protein ID | Gene Name | Fold Enrichment (this compound vs. Control) | p-value | Known Function |
| P53350 | PLK1 | 50.2 | <0.001 | Mitotic Kinase |
| Q9Y2I5 | Off-Target X | 15.8 | <0.01 | Signal Transduction |
| P08670 | Off-Target Y | 8.3 | <0.05 | Metabolism |
| ... | ... | ... | ... | ... |
Experimental Protocols
1. Kinome Profiling
-
Objective: To determine the selectivity of this compound across a broad range of kinases.
-
Methodology:
-
Provide this compound to a commercial kinome profiling service (e.g., Reaction Biology, Eurofins, Carna Biosciences).
-
The compound is typically screened at a fixed concentration (e.g., 1 µM) against a panel of over 300 recombinant kinases.
-
The kinase activity is measured using a radiometric (33P-ATP) or fluorescence-based assay.
-
The percentage of inhibition for each kinase is calculated.
-
For kinases showing significant inhibition, a follow-up dose-response curve is generated to determine the IC50 value.
-
2. Chemical Proteomics using Affinity Chromatography
-
Objective: To identify the direct binding partners of this compound in a cellular context.
-
Methodology:
-
Probe Synthesis: Synthesize an analog of this compound with a linker arm suitable for immobilization on a solid support (e.g., Sepharose beads).
-
Cell Lysis: Culture and harvest cells of interest. Lyse the cells under non-denaturing conditions to maintain protein-protein interactions.
-
Affinity Enrichment: Incubate the cell lysate with the this compound-immobilized beads. As a control, use beads without the compound or beads with an inactive analog.
-
Washing: Wash the beads extensively with optimized buffers to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Mass Spectrometry: Identify and quantify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
3. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the engagement of this compound with its targets in intact cells.
-
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a defined period.
-
Heating: Aliquot the treated cells and heat them to a range of different temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thawing or sonication.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (PLK1 and potential off-targets) using western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Caption: PLK1 signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for investigating off-target effects.
References
- 1. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Present and Future Perspective on PLK1 Inhibition in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 10. A Miniaturized Chemical Proteomic Approach for Target Profiling of Clinical Kinase Inhibitors in Tumor Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 12. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. annualreviews.org [annualreviews.org]
Cyclapolin 9 cytotoxicity in normal vs cancer cells
Welcome to the technical support center for Cyclapolin 9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to the cytotoxicity of this compound in normal versus cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), with an IC50 of 500 nM.[1] PLK1 is a critical serine/threonine kinase that plays a key role in regulating multiple stages of mitosis, including mitotic entry, spindle formation, and cytokinesis. By inhibiting PLK1, this compound can induce mitotic arrest, leading to apoptosis (programmed cell death) in cancer cells.[2][3]
Q2: Does this compound exhibit selective cytotoxicity towards cancer cells over normal cells?
A2: Studies on PLK1 inhibitors suggest a selective cytotoxic effect on cancer cells. For instance, depletion of PLK1 in cancer cell lines like HeLa leads to significant mitotic arrest and apoptosis, whereas normal cells such as hTERT-RPE1 and MCF10A show much less sensitivity with no apparent defects in cell proliferation or cell cycle arrest.[4] This suggests that cancer cells are more dependent on PLK1 for survival, making it a promising target for cancer therapy.
Q3: What are the expected cytotoxic concentrations of this compound in cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) of this compound has been determined in several human cancer cell lines after a 72-hour treatment period, as assessed by the MTT assay. The reported IC50 values are:
-
A549 (Lung Carcinoma): 24.8 μM[1]
-
HeLa (Cervical Cancer): 6.6 μM[1]
-
HT-29 (Colon Adenocarcinoma): 7.7 μM[1]
Quantitative Data Summary
| Cell Line | Cell Type | Cancer Type | IC50 (µM) |
| A549 | Human Lung Carcinoma | Lung Cancer | 24.8[1] |
| HeLa | Human Cervical Adenocarcinoma | Cervical Cancer | 6.6[1] |
| HT-29 | Human Colorectal Adenocarcinoma | Colon Cancer | 7.7[1] |
Experimental Protocols
Cytotoxicity Assay: MTT Protocol
This protocol is for determining the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
Target cell lines (adherent or suspension)
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well in 100 µL of complete medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization:
-
For adherent cells, carefully remove the medium and add 100 µL of solubilization solution to each well.
-
For suspension cells, add 100 µL of solubilization solution directly to the wells.
-
Incubate in the dark at room temperature for at least 2 hours, or until the formazan crystals are completely dissolved. Gentle shaking can aid dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background.
-
Apoptosis Assay: Annexin V Staining Protocol
This protocol is for detecting apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the desired concentration of this compound for the appropriate time.
-
Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
-
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Possible Cause | Solution |
| Low Absorbance Readings | Low cell number. | Increase the initial cell seeding density. |
| Insufficient incubation time with MTT. | Increase the incubation time to allow for more formazan production. | |
| Compound interference with MTT reduction. | Run a control with the compound in cell-free media to check for direct reduction of MTT. | |
| High Background | Contamination of media or reagents. | Use sterile techniques and fresh reagents. |
| Incomplete removal of phenol red-containing medium. | Wash cells with PBS before adding MTT solution. | |
| High Variability Between Replicates | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before plating. |
| Incomplete dissolution of formazan crystals. | Increase incubation time with the solubilization solution and ensure thorough mixing. |
Apoptosis Assay Troubleshooting
| Issue | Possible Cause | Solution |
| High Percentage of PI-Positive Cells in Control | Harsh cell handling. | Handle cells gently during harvesting and washing to avoid membrane damage. |
| Over-trypsinization of adherent cells. | Use the minimum required concentration and incubation time for trypsin. | |
| Weak Annexin V Staining | Insufficient incubation time. | Increase the incubation time with Annexin V. |
| Low level of apoptosis. | Use a positive control for apoptosis (e.g., staurosporine) to ensure the assay is working. | |
| Presence of Ca2+ chelators. | Ensure all buffers are free of EDTA or other calcium chelators. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: PLK1 inhibition by this compound leads to mitotic arrest and apoptosis.
Caption: Experimental workflow for determining this compound cytotoxicity using the MTT assay.
References
- 1. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of polo like kinase 1 in sarcomas induces apoptosis that is dependent on Mcl-1 suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Normal Cells, but Not Cancer Cells, Survive Severe Plk1 Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polo-like kinase 1 inhibitors, mitotic stress and the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
Cyclapolin 9 Technical Support Center: Troubleshooting Insolubility
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering solubility issues with Cyclapolin 9. The following information is designed to address common challenges and provide clear protocols for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3]
Q2: I'm seeing precipitation when I add my this compound DMSO stock to my aqueous buffer or cell culture medium. What should I do?
A2: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are several steps you can take to mitigate this:
-
Lower the final concentration: The solubility of this compound in aqueous solutions is significantly lower than in DMSO. Try reducing the final working concentration in your assay.
-
Increase the percentage of DMSO in the final solution: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is often tolerated. However, you must determine the tolerance of your specific cell line.
-
Use a pre-warmed aqueous solution: Adding the DMSO stock to a pre-warmed (e.g., 37°C) buffer or medium can sometimes help maintain solubility.
-
Vortex immediately after dilution: To ensure rapid and uniform dispersion, vortex the solution immediately after adding the this compound DMSO stock.
-
Consider the use of a surfactant or solubilizing agent: For in vivo or other specialized applications, formulation with agents like Tween® 80 or Cremophor® EL may be necessary. Compatibility and potential effects on your experimental system should be validated.
Q3: Does the quality of DMSO matter?
A3: Yes, the quality and handling of DMSO are critical. Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of this compound.[2] Always use anhydrous, high-purity DMSO and store it properly to prevent moisture absorption. It is recommended to use newly opened DMSO for preparing stock solutions.[2]
Q4: How should I store my this compound stock solution?
A4: Once prepared in DMSO, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][4] Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[2][4]
Troubleshooting Guide
This guide provides a systematic approach to resolving this compound insolubility issues.
Problem: this compound powder is not dissolving in DMSO.
| Possible Cause | Suggested Solution |
| Insufficient solvent volume | Ensure you are using the correct volume of DMSO to achieve the desired concentration. See the stock solution preparation table below. |
| Compound requires energy to dissolve | Use ultrasonication and warming to facilitate dissolution. Heating to 60°C is often recommended.[1][3] One source suggests heating to 80°C may be necessary.[2] |
| Poor quality DMSO | Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[2] |
Problem: Precipitate forms after diluting DMSO stock in aqueous media.
| Possible Cause | Suggested Solution |
| Final concentration is too high | Decrease the final working concentration of this compound in your experiment. |
| Insufficient mixing | Vortex the solution immediately and vigorously after adding the DMSO stock to the aqueous media. |
| Temperature shock | Pre-warm the aqueous media to 37°C before adding the this compound stock solution. |
| Low DMSO tolerance of the final solution | Increase the final DMSO concentration if your experimental system allows. Always run a vehicle control to account for any effects of the DMSO. |
Data and Protocols
Quantitative Solubility Data
| Solvent | Concentration | Conditions | Source |
| DMSO | 20 mg/mL (65.10 mM) | Ultrasonic and warming, heat to 80°C | [2] |
| DMSO | 20 mg/mL | Ultrasonic and warming, heat to 60°C | [1] |
| DMSO | 5 mg/mL (16.28 mM) | Ultrasonic and warming, heat to 60°C | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Water bath or heat block
-
Ultrasonic bath
Methodology:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution, you will need 3.07 mg of this compound.
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO. For a 10 mM solution from 3.07 mg, add 1 mL of DMSO.
-
Use an ultrasonic bath to aid dissolution until the solution is clear.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][4]
Protocol 2: Dilution of this compound Stock Solution in Aqueous Media for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium or buffer
-
Sterile polypropylene tubes
-
Vortex mixer
Methodology:
-
Determine the final desired concentration of this compound for your experiment.
-
Calculate the volume of the 10 mM DMSO stock solution needed. For example, to make 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock.
-
Add the pre-warmed aqueous medium to a sterile tube.
-
While vortexing the aqueous medium, add the calculated volume of the this compound DMSO stock. This rapid mixing is crucial to prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may indicate insolubility. Consider lowering the final concentration.
-
Use the freshly prepared working solution immediately in your experiment.
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Simplified PLK1 signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Overcoming Resistance to Cyclapolin 9 in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Cyclapolin 9, a potent and selective inhibitor of Polo-like kinase 1 (PLK1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an ATP-competitive inhibitor of Polo-like kinase 1 (PLK1). PLK1 is a critical serine/threonine kinase that plays a central role in regulating multiple stages of mitosis, including mitotic entry, spindle formation, and cytokinesis. By binding to the ATP-binding pocket of PLK1, this compound blocks its kinase activity, leading to mitotic arrest and subsequent apoptosis in cancer cells.
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to PLK1 inhibitors like this compound can arise through several mechanisms:
-
Upregulation of Drug Efflux Pumps: Increased expression of multidrug resistance (MDR) proteins, such as P-glycoprotein (P-gp or MDR1/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Activation of Alternative Signaling Pathways: Cancer cells can develop resistance by activating pro-survival signaling pathways that bypass the effects of PLK1 inhibition. A key pathway implicated in resistance to PLK1 inhibitors is the AXL/TWIST1 axis, which can promote an epithelial-to-mesenchymal transition (EMT) and increase the expression of drug resistance genes.[1] Another important pathway is the PI3K/AKT signaling cascade, which promotes cell survival and can be activated to counteract the effects of PLK1 inhibition.
-
Alterations in the Drug Target: Although less common, mutations in the PLK1 gene, particularly in the drug-binding site, could potentially alter the affinity of this compound for its target, leading to reduced inhibition.
Q3: How can I confirm if my resistant cell line has upregulated drug efflux pumps?
You can assess the expression and activity of drug efflux pumps like MDR1 through the following methods:
-
Western Blotting: This technique can be used to quantify the protein levels of MDR1 in your resistant cell line compared to the parental (sensitive) cell line.
-
qRT-PCR: To determine if the upregulation is at the transcriptional level, you can measure the mRNA levels of the ABCB1 gene.
-
Functional Assays: A functional assay using a fluorescent substrate of MDR1 (e.g., rhodamine 123) can be performed. In this assay, resistant cells will show lower intracellular fluorescence due to the active efflux of the dye. This efflux can be inhibited by known MDR1 inhibitors like verapamil or zosuquidar.
Q4: What are some strategies to overcome resistance to this compound?
Several strategies can be employed to overcome resistance:
-
Combination Therapy:
-
MDR1 Inhibitors: Co-administration of this compound with an MDR1 inhibitor can restore sensitivity in cells that overexpress this efflux pump.
-
AXL Inhibitors: For resistance mediated by the AXL/TWIST1 pathway, combining this compound with an AXL inhibitor can be effective.
-
PI3K/AKT Inhibitors: If the PI3K/AKT pathway is activated in your resistant cells, a combination with a PI3K or AKT inhibitor may re-sensitize them to this compound.[2]
-
-
Targeting Downstream Effectors: Identifying and targeting key downstream effectors of the resistance pathway can be a viable strategy. For instance, since the AXL/TWIST1 axis upregulates MDR1, targeting this pathway can be an indirect way to reduce efflux pump activity.[1]
Troubleshooting Guides
Problem 1: Gradual loss of this compound efficacy over time.
| Possible Cause | Troubleshooting Steps |
| Development of a resistant cell population. | 1. Confirm Resistance: Perform a dose-response curve (e.g., using an MTT assay) to determine the IC50 of this compound in your current cell stock and compare it to the original parental cell line. A significant increase in the IC50 value indicates the development of resistance. 2. Investigate Mechanism: Use Western blotting and qRT-PCR to check for the upregulation of key resistance markers like MDR1, AXL, TWIST1, and phosphorylated AKT (p-AKT). 3. Implement Overcoming Strategies: Based on the identified mechanism, consider combination therapies as outlined in the FAQs. |
| Drug Instability. | 1. Proper Storage: Ensure this compound is stored correctly according to the manufacturer's instructions (typically at -20°C). 2. Fresh Working Solutions: Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. |
Problem 2: High variability in experimental results with this compound.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Health and Density. | 1. Standardize Seeding Density: Ensure that the same number of viable cells are seeded for each experiment. 2. Monitor Cell Health: Regularly check the morphology and growth rate of your cells. Do not use cells that are over-confluent or have been in culture for too many passages. |
| Inaccurate Drug Concentration. | 1. Verify Stock Concentration: If possible, verify the concentration of your stock solution. 2. Accurate Dilutions: Use calibrated pipettes and perform serial dilutions carefully to ensure accurate final concentrations in your experiments. |
Data Presentation
Table 1: IC50 Values in Parental vs. PLK1 Inhibitor-Resistant Colorectal Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Increase in Resistance |
| HT29 | 10 | 150 | 15 |
| RKO | 8 | 120 | 15 |
| SW837 | 12 | 180 | 15 |
| HCT116 | 15 | 225 | 15 |
Table 2: Relative Protein Expression in Parental vs. PLK1 Inhibitor-Resistant Colorectal Cancer Cell Lines
| Protein | HT29-Resistant (Fold Change) | RKO-Resistant (Fold Change) | SW837-Resistant (Fold Change) | HCT116-Resistant (Fold Change) |
| AXL | 5.2 | 3.8 | 6.1 | 4.5 |
| TWIST1 | 4.8 | 3.5 | 5.5 | 4.1 |
| MDR1 | 6.5 | 4.2 | 7.8 | 5.9 |
| p-AKT | 3.1 | 2.5 | 3.9 | 2.8 |
Experimental Protocols
Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating drug-resistant cancer cell lines through continuous exposure to increasing concentrations of this compound.
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine Initial IC50: Perform a cell viability assay (e.g., MTT assay) to determine the initial IC50 of this compound for the parental cell line.
-
Initial Exposure: Begin by treating the parental cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Gradual Dose Escalation: Once the cells have adapted and are growing steadily at the current concentration, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Monitor and Passage: Continuously monitor the cells for signs of recovery and proliferation. Passage the cells as they reach confluence, always maintaining the selective pressure of the drug.
-
Establish Resistant Clones: After several months of continuous culture with increasing drug concentrations, the surviving cell population should exhibit significant resistance. At this point, you can isolate and expand single-cell clones to establish a stable resistant cell line.
-
Characterize Resistance: Confirm the level of resistance by determining the new IC50 of the resistant cell line and compare it to the parental line. The resistance should be stable even after a period of culture in drug-free medium.
Cell Viability (MTT) Assay
This assay is used to assess cell viability and determine the IC50 of this compound.
Materials:
-
Cells (parental and resistant)
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration to generate a dose-response curve and calculate the IC50 value.
Western Blotting for Resistance Markers
This protocol is for detecting the expression levels of proteins involved in this compound resistance.
Materials:
-
Cell lysates from parental and resistant cells
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MDR1, anti-AXL, anti-TWIST1, anti-p-AKT, anti-PLK1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Prepare total protein lysates from both parental and resistant cell lines.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative protein expression levels.
Visualizations
References
Cyclapolin 9 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Cyclapolin 9 in cell culture media. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in common cell culture media (e.g., DMEM, RPMI-1640)?
Q2: How should I prepare and store this compound stock solutions?
According to supplier recommendations, this compound stock solutions can be prepared in DMSO. For storage, it is advised to keep the stock solution at -80°C for up to 6 months, or at -20°C for up to 1 month.[4] Repeated freeze-thaw cycles should be avoided to maintain the integrity of the compound.
Q3: What are the primary factors that can lead to the degradation of this compound in cell culture?
Several factors can contribute to the degradation of peptides and small molecules in cell culture media:
-
Enzymatic Degradation: Cell-secreted proteases and peptidases can degrade peptide-based compounds.[5][6]
-
pH and Temperature: The pH and temperature of the cell culture environment can influence the chemical stability of the compound.
-
Media Components: Certain components in the cell culture media, such as cysteine and some metal ions, can potentially interact with and degrade the compound.[7]
-
Adsorption: The compound may adsorb to the surface of plasticware, reducing its effective concentration in the media.[8]
Q4: How does this compound exert its biological effect, and how might stability impact this?
This compound is a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[4][9] PLK1 is a critical regulator of multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[10][11] By inhibiting PLK1, this compound can induce mitotic arrest and apoptosis in cancer cells.[12] If this compound is unstable in the cell culture media, its concentration will decrease over time, potentially leading to a diminished or inconsistent biological effect.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker-than-expected biological effect of this compound. | Degradation of this compound in the cell culture media over the course of the experiment. | 1. Perform a time-course experiment to determine the optimal incubation time. 2. Consider replenishing the media with fresh this compound at regular intervals for long-term experiments. 3. Assess the stability of this compound under your specific experimental conditions using a suitable analytical method like LC-MS/MS.[8] |
| High variability between experimental replicates. | Inconsistent preparation of this compound working solutions or variable degradation rates between wells/flasks. | 1. Ensure accurate and consistent dilution of the stock solution for each experiment. 2. Minimize the time between preparing the working solution and adding it to the cells. 3. Ensure uniform cell seeding density and culture conditions across all replicates. |
| Precipitation of this compound in the cell culture media. | The concentration of this compound exceeds its solubility limit in the aqueous media. | 1. Visually inspect the media for any precipitate after adding this compound. 2. If precipitation is observed, consider reducing the final concentration. 3. Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells and does not exceed recommended levels (typically <0.5%). |
Factors Affecting Peptide Stability in Cell Culture
The stability of peptides like this compound in cell culture is influenced by a variety of intrinsic and extrinsic factors.
| Factor | Description | Reference |
| Peptide Concentration | Higher concentrations can sometimes lead to aggregation and reduced stability. | [1][2] |
| pH | The pH of the cell culture media can affect the charge state and conformation of the peptide, influencing its stability. | [1][2] |
| Amino Acid Sequence | The specific sequence of amino acids determines the intrinsic chemical and physical stability of the peptide. | [1][2] |
| Terminal Modifications | Modifications to the N- and C-termini can significantly impact susceptibility to degradation by proteases. | [5][6] |
| Excipients | Other components in the formulation or media can either stabilize or destabilize the peptide. | [1][2] |
| Temperature | Higher temperatures generally accelerate degradation processes. | [3] |
| Agitation | Physical stress from agitation can sometimes induce aggregation. | [3] |
| Adsorption to Surfaces | Peptides can adsorb to the surfaces of labware, reducing the effective concentration. | [1] |
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol outlines a general method for determining the stability of this compound in a specific cell culture medium.
Objective: To quantify the concentration of this compound in cell culture media over time.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system or other suitable analytical instrument
-
Quenching solution (e.g., acetonitrile with an internal standard)
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Spike the cell culture medium with this compound to the desired final concentration. Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
At each designated time point, remove one aliquot from the incubator.
-
Immediately quench the sample by adding a defined volume of quenching solution to precipitate proteins and stop enzymatic activity.
-
-
Sample Processing:
-
Vortex the quenched samples.
-
Centrifuge the samples to pellet any precipitate.
-
Transfer the supernatant to a new tube or vial for analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
The concentration at time 0 serves as the initial concentration.
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage remaining versus time to visualize the degradation profile.
-
Visualizations
Caption: PLK1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Polo-like kinase 1 inhibition in NSCLC: mechanism of action and emerging predictive biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Overexpression of oncogenic polo-like kinase 1 disrupts the invasiveness, cell cycle, and apoptosis in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
cell line specific responses to Cyclapolin 9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Cyclapolin 9, a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1). The information provided is designed to address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), with a reported IC50 of 500 nM.[1][2] PLK1 is a critical serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis. By inhibiting PLK1, this compound disrupts these processes, leading to mitotic arrest and subsequent cell death in proliferating cancer cells.[3][4]
Q2: Why do different cell lines show varying sensitivity to this compound?
The differential response of cell lines to PLK1 inhibitors like this compound can be attributed to several factors:
-
p53 Status: A significant factor influencing sensitivity is the status of the tumor suppressor protein p53.[5][6][7] Cell lines with mutated or deficient p53 often exhibit higher sensitivity to PLK1 inhibitors.[5][6][8] This is because functional p53 can mediate a post-mitotic tetraploidy checkpoint, allowing cells to arrest in a pseudo-G1 state after mitotic slippage, thus promoting survival.[5][6] In contrast, p53-deficient cells are more prone to undergo apoptosis following mitotic arrest.[5][9][10]
-
Genetic Background: The overall genetic and mutational landscape of a cancer cell line can impact its dependence on specific signaling pathways for survival and proliferation.
-
Expression Levels of PLK1 and Related Proteins: Although not always a direct predictor, the expression levels of PLK1 and its upstream and downstream effectors can influence the cellular response to its inhibition.
-
Acquired Resistance: Prolonged exposure to PLK1 inhibitors can lead to the development of resistance mechanisms.[11][12]
Q3: What are the expected cellular effects of this compound treatment?
Treatment with this compound is expected to induce the following cellular phenotypes:
-
G2/M Cell Cycle Arrest: As PLK1 is essential for mitotic progression, its inhibition typically leads to an accumulation of cells in the G2 and M phases of the cell cycle.[3][13]
-
Apoptosis: Prolonged mitotic arrest induced by PLK1 inhibition often triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3][9][10][14]
-
Formation of Monopolar Spindles: A characteristic phenotype of PLK1 inhibition is the formation of abnormal mitotic spindles, often appearing as "polo-like" monopolar spindles.
Q4: How can I determine the IC50 of this compound in my cell line?
The half-maximal inhibitory concentration (IC50) can be determined using a cell viability assay, such as the MTT assay. This involves treating your cells with a range of this compound concentrations for a defined period (e.g., 48 or 72 hours) and then measuring the percentage of viable cells relative to an untreated control.
Troubleshooting Guides
Problem 1: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent cell seeding density. The IC50 value can be influenced by the initial number of cells plated.
-
Solution: Ensure a consistent and optimized cell seeding density for all experiments. Perform a cell titration experiment to determine the optimal seeding number for your cell line in the chosen assay format (e.g., 96-well plate).
-
-
Possible Cause: Variability in drug preparation.
-
Solution: Prepare fresh serial dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause: Issues with the MTT assay itself. The MTT assay is dependent on the metabolic activity of the cells, which can be influenced by various factors.[15][16]
-
Solution: Ensure that the MTT incubation time and formazan solubilization are consistent across all plates and experiments. Consider using an alternative viability assay, such as one based on ATP content (e.g., CellTiter-Glo) or a direct cell count.
-
Problem 2: Lower than expected levels of apoptosis observed after treatment.
-
Possible Cause: The chosen time point is not optimal for detecting apoptosis.
-
Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the peak of apoptotic response in your specific cell line.
-
-
Possible Cause: The cell line may be resistant or undergo cell cycle arrest without significant apoptosis.
-
Possible Cause: The IC50 from a viability assay (like MTT) may not directly correlate with the concentration that induces maximal apoptosis.[2] An MTT IC50 reflects a 50% reduction in metabolic activity, which can be due to cytostatic effects (growth arrest) as well as cytotoxic effects (cell death).
-
Solution: Test a range of concentrations around the predetermined IC50 to find the optimal concentration for inducing apoptosis.
-
Problem 3: Difficulty in interpreting Western blot results for PLK1 pathway proteins.
-
Possible Cause: Poor antibody quality or incorrect antibody dilution.
-
Possible Cause: Changes in protein expression due to cell cycle arrest.
-
Solution: Be aware that the expression of many cell cycle proteins, including PLK1 itself, fluctuates throughout the cell cycle. The observed protein levels will be influenced by the G2/M arrest induced by this compound. It is crucial to include appropriate controls, such as untreated asynchronous cells and cells synchronized in different phases of the cell cycle, for comparison.
-
Data Presentation
Table 1: Comparative IC50 Values of PLK1 Inhibitors in Various Cancer Cell Lines.
Disclaimer: The following data is for other PLK1 inhibitors and is provided as a reference to illustrate the expected range of sensitivities across different cell lines. Specific IC50 values for this compound should be determined experimentally.
| PLK1 Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| BI 2536 | HCT 116 | Colorectal Carcinoma | ~2-25 | [22] |
| NCI-H460 | Lung Carcinoma | ~2-25 | [22] | |
| LNCaP | Prostate Cancer | Not specified | [23] | |
| Volasertib (BI 6727) | HCT 116 | Colorectal Carcinoma | 23 | [24][25] |
| NCI-H460 | Lung Carcinoma | 21 | [24][25] | |
| BRO | Melanoma | 11 | [24] | |
| GRANTA-519 | Hematopoietic Cancer | 15 | [24] | |
| HL-60 | Hematopoietic Cancer | 32 | [24] | |
| GSK461364A | Various | Multiple | GI50 < 100 (sensitive) | [26] |
Experimental Protocols
MTT Assay for Cell Viability and IC50 Determination
This protocol is for determining the cytotoxic effects of this compound on adherent cell lines.
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and plot a dose-response curve to determine the IC50 value.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for the determined time period. Include an untreated control.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well plates
-
Complete cell culture medium
-
This compound
-
PBS
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described above.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (can be stored for longer).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry.
Mandatory Visualizations
Caption: PLK1 signaling pathway and the effect of this compound.
Caption: General experimental workflow for studying this compound effects.
Caption: Troubleshooting logic for low apoptosis response.
References
- 1. Drug: BI-2536 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. Sensitivity of cancer cells to Plk1 inhibitor GSK461364A is associated with loss of p53 function and chromosome instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | The status of p53 affects the efficacy of PLK1 inhibitor BI6727 in prostate cancer cells [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Polo-like kinase (Plk)1 depletion induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Overcoming PLK1 inhibitor resistance by targeting mevalonate pathway to impair AXL-TWIST axis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Inhibition of Polo-like kinase 1 (PLK1) triggers cell apoptosis via ROS-caused mitochondrial dysfunction in colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. biocompare.com [biocompare.com]
- 19. Western Blot Troubleshooting: 8 Protocol Issues Solved [stressmarq.com]
- 20. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. selleckchem.com [selleckchem.com]
- 23. researchgate.net [researchgate.net]
- 24. medchemexpress.com [medchemexpress.com]
- 25. apexbt.com [apexbt.com]
- 26. researchgate.net [researchgate.net]
avoiding Cyclapolin 9 degradation during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Cyclapolin 9 to minimize degradation and ensure experimental consistency.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
For maximal stability, solid (lyophilized) this compound should be stored at -20°C in a tightly sealed container.[1][2][3][4] Under these conditions, the product is stable for up to three years.[1][4] For shorter periods, storage at 4°C is acceptable for up to two years.[1][4]
Q2: I need to store this compound in solution. What is the recommended procedure?
When this compound is dissolved in a solvent, it is significantly less stable than in its solid form. Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[5][6] Store these aliquots at -80°C for up to six months or at -20°C for up to one month.[1][5]
Q3: What solvents are recommended for dissolving this compound?
This compound is soluble in DMSO (up to 20 mg/mL) and ethanol (up to 10 mM).[1][2] When preparing stock solutions in DMSO, it is crucial to use a fresh, anhydrous grade, as DMSO is hygroscopic and absorbed water can promote hydrolysis of the compound.[1]
Q4: My this compound solution appears to have lost activity. What are the potential causes of degradation?
Several factors can contribute to the degradation of this compound in solution:
-
Hydrolysis: The benzothiazole core of this compound may be susceptible to hydrolysis, particularly in aqueous solutions or in the presence of moisture. Studies on similar benzothiazole derivatives have shown that they can undergo hydrolysis, with the rate being influenced by pH.
-
Photodegradation: The presence of a nitroaromatic ring and a trifluoromethyl group in the structure of this compound suggests a potential sensitivity to light. Exposure to UV or even ambient light over extended periods could lead to degradation.
-
Oxidation: While less common for this specific structure compared to peptides with certain amino acids, oxidation can be a degradation pathway for complex organic molecules.
-
Improper Storage: Storing solutions at temperatures warmer than recommended or subjecting them to multiple freeze-thaw cycles will significantly decrease stability.[5][6][7]
Q5: How can I minimize the risk of this compound degradation during my experiments?
-
Proper Handling of Solid Compound: Before opening, allow the vial of solid this compound to equilibrate to room temperature in a desiccator.[5][8][9] This prevents condensation of atmospheric moisture onto the compound, which can initiate hydrolysis.
-
Use Fresh Solutions: Prepare fresh solutions for your experiments whenever possible. If you must use a stock solution, use a fresh aliquot for each experiment.
-
Protect from Light: Protect solutions of this compound from direct light by using amber vials or by wrapping the container in foil.
-
Control pH: If your experimental protocol allows, maintaining a slightly acidic pH (5-6) for aqueous buffers may help to prolong the stability of the compound in solution.[6][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid compound. Ensure proper storage of aliquots at -80°C or -20°C. Avoid repeated freeze-thaw cycles. |
| Loss of compound potency over time | Hydrolysis due to moisture. | Use anhydrous solvents for reconstitution. Allow the solid compound to warm to room temperature in a desiccator before opening. |
| Photodegradation. | Store solutions in light-protected containers (e.g., amber vials). Minimize exposure to ambient light during experiments. | |
| Precipitate observed in thawed solution | Poor solubility at lower temperatures or change in buffer composition. | Gently warm the solution and sonicate briefly to redissolve the precipitate. Ensure the final buffer composition is compatible with the solvent used for the stock solution. |
Storage Condition Summary
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years[1][4] |
| 4°C | Up to 2 years[1][4] | |
| In Solvent | -80°C | Up to 6 months[1][5] |
| -20°C | Up to 1 month[1][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature in a desiccator for at least 30 minutes.[6]
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired concentration.
-
To aid dissolution, the solution can be gently warmed (up to 80°C for DMSO) and sonicated.[1]
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Visual Guides
Caption: Troubleshooting workflow for identifying potential causes of this compound degradation.
Caption: Recommended experimental workflow for handling and storing this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis study: Synthesis of novel styrenic Schiff bases derived from benzothiazole - Arabian Journal of Chemistry [arabjchem.org]
- 3. chemicalpapers.com [chemicalpapers.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Thiazole - Wikipedia [en.wikipedia.org]
- 9. Synthesis and study of benzothiazole derivatives’ biology. [wisdomlib.org]
Validation & Comparative
Comparative Analysis of Rigosertib and Volasertib in p53 Mutant Cancer Cells
An Objective Guide for Researchers and Drug Development Professionals
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Mutations in the TP53 gene are the most frequent genetic alterations in human cancers, often leading to uncontrolled proliferation and resistance to conventional therapies. This has spurred the development of therapeutic strategies that specifically target cancer cells with dysfunctional p53. Polo-like kinase 1 (PLK1), a key regulator of mitosis, is frequently overexpressed in tumors and represents a promising therapeutic target, particularly in cancers harboring TP53 mutations.
This guide provides a comparative analysis of two prominent PLK1 inhibitors, rigosertib and volasertib, with a specific focus on their mechanisms of action and performance in p53 mutant cancer cells. While the initial query referenced "Cyclapolin 9," no such compound is documented in scientific literature; therefore, this guide will compare rigosertib with volasertib, a well-characterized and clinically relevant PLK1 inhibitor often studied in similar contexts.
Mechanism of Action: Rigosertib vs. Volasertib
Both rigosertib and volasertib disrupt cell division by inhibiting PLK1, but they exhibit distinct molecular mechanisms.
Rigosertib (ON 01910.Na) is a multi-kinase inhibitor. Initially identified as a PLK1 inhibitor, it is a non-ATP-competitive molecule that also acts as a RAS mimetic and inhibits the PI3K pathway.[1][2] Its multi-targeted nature allows it to induce mitotic arrest, abnormal spindle formation, and ultimately, apoptosis in various cancer cells.[2]
Volasertib (BI 6727) is a potent, second-generation, ATP-competitive inhibitor with high selectivity for PLK1 over other PLK family members and unrelated kinases.[3][4][5] Its primary mechanism involves inducing a prolonged G2/M cell cycle arrest, which leads to mitotic catastrophe and apoptosis in cancer cells.[6][7][8]
The interplay between PLK1 and p53 is complex. PLK1 can negatively regulate p53's pro-apoptotic functions, while p53 can repress PLK1 expression.[2][9] Inhibiting PLK1 can therefore restore p53-mediated cell death pathways in cells where this function is not completely lost.
Performance Data in p53 Mutant vs. Wild-Type Cells
The efficacy of PLK1 inhibitors is significantly influenced by the TP53 status of the cancer cells, although the specific outcome can vary by cancer type.
In studies on non-small-cell lung cancer (NSCLC), cells with functional p53 were more sensitive to volasertib, exhibiting lower IC50 values and higher rates of apoptosis.[6][10] Conversely, cells with nonfunctional p53 underwent a more pronounced mitotic arrest.[6][10][11] However, in hepatocellular carcinoma and small cell lung cancer (SCLC), studies have suggested that TP53-mutated cells may have a greater susceptibility to PLK1 inhibition.[12][13] This suggests that the genetic context beyond the TP53 mutation itself is a critical determinant of drug sensitivity.
Rigosertib has also shown differential efficacy based on cellular context, demonstrating notable activity in KRAS-mutant colorectal cancer cells, which frequently harbor co-mutations in TP53.[14][15]
| Compound | Cell Line | Cancer Type | p53 Status | IC50 (nM) | Reference |
| Volasertib | A549-NTC | NSCLC | Wild-Type | 17.87 ± 0.40 | [16] |
| A549-920 | NSCLC | Knockdown | 27.59 ± 5.77 | [16] | |
| HepG2 | HCC | Wild-Type | 19.2 | [12] | |
| Huh7 | HCC | Mutant | 4.9 | [12] | |
| Rigosertib | Various | SCLC | N/A | Nanomolar range | [13][17] |
| Volasertib | Various | SCLC | N/A | Nanomolar range | [13][17] |
Note: Direct comparative IC50 values for rigosertib in specific p53 mutant vs. wild-type lines were not available in the cited literature, though its general potency in SCLC is established.
| Compound | Cell Line (p53 Status) | Effect | Observation | Reference |
| Volasertib | A549 (Wild-Type) | Apoptosis | Predominantly induced apoptosis and senescence. | [6][10] |
| NCI-H1975 (Mutant) | Mitotic Arrest | Significantly greater G2/M arrest compared to p53 WT cells. | [6][10] | |
| Huh7 (Mutant) | Apoptosis | Higher percentage of apoptotic cells compared to p53 WT cells. | [12] | |
| Rigosertib | DLD1 & HCT116 (KRAS-Mutant) | Apoptosis & Mitotic Arrest | Induced both apoptosis and mitotic arrest. | [14][15] |
Experimental Protocols
Accurate comparison of drug performance relies on standardized experimental procedures. Below are detailed methodologies for key assays used to evaluate the efficacy of compounds like rigosertib and volasertib.
This assay measures cell density based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of rigosertib or volasertib (e.g., 0-100 nM) for a specified duration (e.g., 72 hours).[6]
-
Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader. Calculate the percentage of cell survival relative to untreated controls and determine the IC50 value.
This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle.
-
Cell Culture: Plate cells and treat with the desired concentrations of rigosertib or volasertib for 24 hours.[6][11]
-
Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 500 µL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content is used to gate cell populations into G1, S, and G2/M phases.[18]
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture and treat cells with rigosertib or volasertib for the desired time (e.g., 48-72 hours).
-
Harvesting: Collect all cells, including the supernatant containing floating cells. Wash the cells twice with cold PBS.[19]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[20]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[21]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
Both rigosertib and volasertib are potent inhibitors of PLK1 that induce mitotic arrest and apoptosis in cancer cells. The choice between these agents in a research or clinical context may be guided by the specific molecular profile of the tumor.
-
Volasertib is a highly selective PLK1 inhibitor whose efficacy is clearly modulated by p53 status, though the direction of this modulation (sensitizing vs. resistance) appears to be dependent on the cancer type.[6][12][13]
-
Rigosertib offers a multi-pronged attack by inhibiting PLK1, PI3K, and RAS signaling pathways.[1][9] This may be advantageous in tumors driven by multiple aberrant pathways.
For researchers targeting p53 mutant cancers, these findings underscore the necessity of empirical testing in relevant models. The differential responses observed in NSCLC, HCC, and SCLC highlight that TP53 mutation status is a critical biomarker, but its predictive value must be interpreted within the broader genetic and histological context of the cancer. Future head-to-head studies in isogenic cell lines with specific TP53 hotspot mutations will be invaluable for elucidating the precise determinants of sensitivity to these targeted agents.
References
- 1. Another Brick to Confirm the Efficacy of Rigosertib as Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Efficacy and mechanism of action of volasertib, a potent and selective inhibitor of Polo-like kinases, in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I trial of volasertib, a Polo-like kinase inhibitor, plus platinum agents in solid tumors: safety, pharmacokinetics and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro study of the Polo‐like kinase 1 inhibitor volasertib in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibition of polo-like kinase 1 by volasertib (BI 6727) causes significant melanoma growth delay and regression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Volasertib suppresses tumor growth and potentiates the activity of cisplatin in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ec.bioscientifica.com [ec.bioscientifica.com]
- 10. In vitro study of the Polo-like kinase 1 inhibitor volasertib in non-small-cell lung cancer reveals a role for the tumor suppressor p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of rigosertib, a small molecular RAS signaling disrupter for the treatment of KRAS-mutant colorectal cancer | Cancer Biology & Medicine [cancerbiomed.org]
- 15. Efficacy of rigosertib, a small molecular RAS signaling disrupter for the treatment of KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. Apoptosis Protocols | USF Health [health.usf.edu]
A Comparative Analysis of the Selectivity Profiles of Two Prominent PLK1 Inhibitors
An Objective Comparison of Cyclapolin 9 and BI 2536 for Preclinical Research
Polo-like kinase 1 (PLK1) is a serine/threonine-protein kinase that serves as a critical regulator of multiple stages of mitosis, including mitotic entry, spindle formation, and cytokinesis.[1][2] Its overexpression in a wide array of human cancers has made it a promising target for anticancer therapies.[3][4] Among the numerous PLK1 inhibitors developed, this compound and BI 2536 have emerged as significant tool compounds for preclinical research. This guide provides a detailed comparison of their selectivity profiles, supported by available experimental data, to aid researchers in selecting the appropriate inhibitor for their studies.
Inhibitor Overview
BI 2536 is a potent, ATP-competitive small-molecule inhibitor of PLK1, developed from a dihydropteridinone chemical series.[5][6] It has been extensively characterized in both in vitro and in vivo models and was the first PLK1 inhibitor to advance to clinical trials.[2][6] BI 2536 induces mitotic arrest by disrupting spindle formation, ultimately leading to apoptosis.[1][6]
This compound is also a potent and ATP-competitive inhibitor of PLK1.[7] It was identified through virtual screening and has been shown to interact with key residues within the ATP-binding site of PLK1, including Cys133 and Phe183.[8] While also selective for PLK1, its characterization against a broad kinase panel is less extensively published than that of BI 2536.[7]
Quantitative Selectivity Profile
The selectivity of a kinase inhibitor is paramount, as off-target effects can confound experimental results and lead to toxicity. The following table summarizes the inhibitory activity of this compound and BI 2536 against their primary target, PLK1, and other related kinases.
| Target | BI 2536 IC₅₀ (nM) | This compound IC₅₀ (nM) | Reference(s) |
| PLK1 | 0.83 | 500 | [2][7][9] |
| PLK2 | 3.5 | Not Reported | [9] |
| PLK3 | 9.0 | Not Reported | [9] |
| BRD4 (Kd) | 37 | Not Reported | [9] |
IC₅₀: Half-maximal inhibitory concentration. Kd: Dissociation constant.
Mechanism of Action and Signaling Pathway
Both this compound and BI 2536 are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the PLK1 kinase domain, preventing the phosphorylation of its downstream substrates.[7][10] PLK1 is a master regulator of mitosis. Its activation, which requires phosphorylation at Threonine 210 by the Aurora A kinase, initiates a cascade of events essential for cell division.[11] By inhibiting PLK1, these compounds disrupt critical mitotic processes, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][10]
Experimental Protocols: Kinase Selectivity Profiling
Determining the selectivity of a kinase inhibitor is a critical step in its characterization. A common method is an in vitro kinase assay, which measures the inhibitor's ability to block the enzymatic activity of a panel of kinases.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., this compound or BI 2536) against a panel of protein kinases.
Principle: The assay measures the amount of ADP produced as a result of kinase-mediated phosphorylation of a substrate. A decrease in ADP production in the presence of the inhibitor indicates enzymatic inhibition. The ADP-Glo™ Kinase Assay is one such commercially available platform.[12]
Materials:
-
Kinase panel (e.g., Promega's Kinase Selectivity Profiling Systems)[12]
-
Substrates specific for each kinase
-
ATP
-
Test compound (serially diluted)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well assay plates
-
Plate reader capable of measuring luminescence
Workflow:
Procedure:
-
Serially dilute the test compound in DMSO to create a range of concentrations.
-
Dispense 1 µL of the diluted compound or vehicle (DMSO control) into the wells of a 384-well plate.[12]
-
Add 2 µL of the Kinase Working Stock to each well.
-
Initiate the kinase reaction by adding 2 µL of the corresponding ATP/Substrate Working Stock to each well.[12]
-
Incubate the plate for 60 minutes at room temperature to allow the enzymatic reaction to proceed.[12]
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent.
-
Incubate for a further 40 minutes to allow for the depletion of any remaining ATP.
-
Add the Kinase Detection Reagent, which converts the ADP generated by the active kinase into a luminescent signal.
-
After a final 30-minute incubation, measure the luminescence. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion for Researchers
Both this compound and BI 2536 are valuable chemical probes for studying the function of PLK1.
-
BI 2536 is exceptionally potent, with a sub-nanomolar IC₅₀ against PLK1.[2][9] Its selectivity profile has been more extensively documented, showing high selectivity against a broad range of kinases but with some activity against PLK2, PLK3, and the non-kinase target BRD4.[9] Researchers should consider these secondary targets when interpreting results, especially at higher concentrations.
-
This compound is a potent PLK1 inhibitor with a reported high degree of selectivity, although it is approximately 600-fold less potent than BI 2536 in cell-free assays.[7][9] This lower potency might require using higher concentrations in cell-based assays, which could potentially engage unforeseen off-targets. However, its reported inactivity against other kinases could be advantageous if confirmed with broader screening.[7]
The choice between these two inhibitors will depend on the specific experimental context. For studies requiring maximal potency, BI 2536 is the clear choice. For investigations where potential off-target effects on other PLK family members or BRD4 are a concern, This compound may be a suitable alternative, provided that its on-target potency is sufficient for the biological system under investigation. In all cases, using the lowest effective concentration and including appropriate controls are essential for robust and interpretable results.
References
- 1. Facebook [cancer.gov]
- 2. opnme.com [opnme.com]
- 3. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polo-like kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 6. BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polo-like kinase 1 inhibition in NSCLC: mechanism of action and emerging predictive biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. worldwide.promega.com [worldwide.promega.com]
Cyclapolin 9 and Chemotherapy: A Synergistic Approach to Cancer Treatment
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance efficacy and overcome resistance. Cyclapolin 9, a potent and selective inhibitor of Polo-like kinase 1 (PLK1), has emerged as a promising candidate for synergistic combination with conventional chemotherapy. This guide provides a comprehensive comparison of this compound's potential synergistic effects with various chemotherapeutic agents, supported by experimental data from related PLK1 inhibitors and detailed experimental protocols. While direct synergistic studies on this compound are limited, the extensive research on other PLK1 inhibitors provides a strong rationale for its potential in combination therapies.
Unveiling the Synergy: this compound in Combination with Chemotherapy
Polo-like kinase 1 (PLK1) is a key regulator of multiple stages of mitosis, and its overexpression is a common feature in a wide range of human cancers. Inhibition of PLK1 disrupts the cell cycle, leading to mitotic arrest and subsequent apoptosis in cancer cells. This mechanism of action provides a strong basis for combining PLK1 inhibitors with DNA-damaging agents and microtubule-targeting drugs, which also interfere with cell division. The synergistic effect arises from the multi-pronged attack on the cancer cell's reproductive machinery.
While specific data on this compound in combination therapies is not yet widely available, extensive preclinical studies on other PLK1 inhibitors such as BI 2536, volasertib, onvansertib, and GSK461364 have consistently demonstrated synergistic anti-tumor activity when combined with various chemotherapeutic agents. This guide will leverage these findings to project the potential synergistic effects of this compound.
Quantitative Analysis of Anti-Cancer Activity
The following tables summarize the in vitro activity of this compound as a single agent and the synergistic effects observed with other PLK1 inhibitors in combination with standard chemotherapies. This data provides a quantitative basis for comparing the potential efficacy of this compound-based combination therapies.
Table 1: Single-Agent Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 24.8 |
| HeLa | Cervical Cancer | 6.6 |
| HT-29 | Colorectal Adenocarcinoma | 7.7 |
Table 2: Synergistic Effects of Other PLK1 Inhibitors with Chemotherapy (Combination Index, CI < 1 indicates synergy)
| PLK1 Inhibitor | Chemotherapeutic Agent | Cancer Type | Cell Line | Combination Index (CI) |
| BI 2536 | Cisplatin | Cervical Cancer | HeLa | < 1 |
| Volasertib | Cisplatin | Cervical Cancer | SiHa | < 1 |
| Onvansertib | Paclitaxel | Triple-Negative Breast Cancer | SUM149 | 0.54 |
| Onvansertib | Paclitaxel | Triple-Negative Breast Cancer | SUM159 | 0.54 |
| GSK461364 | Docetaxel | Triple-Negative Breast Cancer | SUM149 | 0.70 |
| GSK461364 | Docetaxel | Triple-Negative Breast Cancer | SUM159 | 0.62 |
| BI 2536 | Gemcitabine | Pancreatic Cancer | PANC-1 | < 1 |
Deciphering the Mechanism: Signaling Pathways and Cellular Effects
The synergistic effect of PLK1 inhibitors and chemotherapy is rooted in their complementary mechanisms of action. PLK1 inhibitors primarily induce a G2/M cell cycle arrest, preventing cancer cells from entering mitosis. This arrest sensitizes the cells to the DNA-damaging effects of agents like cisplatin and the microtubule-disrupting action of taxanes. The combined insult leads to an amplified apoptotic response.
PLK1 Signaling Pathway in Mitosis
The following diagram illustrates the central role of PLK1 in regulating mitotic progression. Inhibition of PLK1 disrupts these critical steps, leading to mitotic catastrophe.
Caption: PLK1's central role in mitotic progression and its inhibition by this compound.
Experimental Protocols for Synergy Assessment
To rigorously evaluate the synergistic potential of this compound with chemotherapeutic agents, standardized experimental protocols are essential.
Workflow for Determining Drug Synergy
The following workflow outlines the key steps in assessing the synergistic interaction between two compounds.
Caption: Experimental workflow for determining drug synergy using the Combination Index method.
Detailed Methodologies
1. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound, the chemotherapeutic agent, or the combination for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
2. Combination Index (CI) Calculation (Chou-Talalay Method)
-
Principle: The Chou-Talalay method is a quantitative approach to determine the nature of drug interactions.[1][2] The Combination Index (CI) is calculated based on the dose-effect relationships of individual drugs and their combination.
-
Equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
-
(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce x% effect.
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that also produce x% effect.
-
-
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
3. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[3][4] The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3]
-
Protocol:
-
Treat cells with the drug(s) of interest for the desired time.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
4. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC to identify apoptotic cells. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
-
Protocol:
-
Treat cells with the drug(s) of interest.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within one hour.
-
Conclusion and Future Directions
The available preclinical data on PLK1 inhibitors strongly support the rationale for investigating this compound in combination with various chemotherapeutic agents. The expected synergistic effects, driven by the complementary mechanisms of cell cycle disruption and induction of apoptosis, could lead to more effective cancer treatments with potentially lower doses and reduced toxicity.
Future research should focus on conducting direct in vitro and in vivo studies to confirm the synergistic activity of this compound with a range of chemotherapies across different cancer types. Detailed mechanistic studies will be crucial to elucidate the precise signaling pathways involved and to identify potential biomarkers for patient selection. The experimental protocols outlined in this guide provide a robust framework for such investigations, paving the way for the clinical development of this compound as a valuable component of combination cancer therapy.
References
Validating PLK1 as the Primary Target of Cyclapolin 9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cyclapolin 9, a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), against other known PLK1 inhibitors. The objective is to present the available experimental data to validate PLK1 as the primary target of this compound and to offer a framework for the experimental validation of kinase inhibitors.
Introduction to PLK1 and Its Inhibition
Polo-like kinase 1 (PLK1) is a critical serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis. Its functions include centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Overexpression of PLK1 is frequently observed in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy. Inhibition of PLK1 leads to mitotic arrest and subsequent apoptosis in cancer cells.
This compound has emerged as a potent inhibitor of PLK1 with a reported IC50 of 500 nM.[1] It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the PLK1 kinase domain.[1] This guide will delve into the evidence supporting PLK1 as its principal target and compare its performance with other well-characterized PLK1 inhibitors.
Comparative Analysis of PLK1 Inhibitors
To contextualize the efficacy and selectivity of this compound, it is essential to compare it with other inhibitors targeting PLK1. The following table summarizes key quantitative data for this compound and a selection of alternative PLK1 inhibitors that have been evaluated in preclinical and clinical studies.
| Inhibitor | Type | Target(s) | IC50 (PLK1) | Cellular Potency | Key Characteristics |
| This compound | ATP-competitive | PLK1 | 500 nM[1] | Data not publicly available | Reported to be selective for PLK1[1] |
| Volasertib (BI 6727) | ATP-competitive | PLK1 | 0.87 nM | Potent in various cancer cell lines | Has been evaluated in Phase III clinical trials |
| Rigosertib (ON 01910.Na) | Non-ATP-competitive | PLK1, PI3K | Mitotic arrest inducer | Active in advanced solid tumors | Dual inhibitor of PLK1 and PI3K pathways |
| Onvansertib (NMS-P937) | ATP-competitive | PLK1 | <10 nM | Orally available, potent against SCLC cell lines | High selectivity for PLK1 over PLK2/PLK3 |
Note: The direct comparison of IC50 values should be interpreted with caution as they can vary depending on the specific assay conditions.
Validating PLK1 as the Primary Target of this compound: Key Experimental Approaches
A rigorous validation process is crucial to confirm that the biological effects of a compound are mediated through its intended target. The following sections outline the key experimental protocols that are fundamental in validating PLK1 as the primary target of this compound.
Kinase Profiling for Selectivity Assessment
To ascertain that this compound selectively inhibits PLK1, it is essential to screen it against a broad panel of kinases. While specific data for this compound's kinase profile is not publicly available, a generalized protocol for such a screen is described below.
Experimental Protocol: Kinase Panel Screening
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins KinaseProfiler™, Promega Kinase-Glo®) that offers a large panel of recombinant human kinases (typically >300).
-
Assay Conditions: The assays are typically performed in a 384-well plate format. Each well contains a specific kinase, its substrate, ATP, and the test compound at a fixed concentration (e.g., 1 µM).
-
Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radiometric assays (33P-ATP) or luminescence-based assays that measure the depletion of ATP.
-
Data Analysis: The percentage of inhibition for each kinase is calculated by comparing the activity in the presence of the compound to a vehicle control. A highly selective inhibitor will show significant inhibition of the primary target (PLK1) and minimal inhibition of other kinases in the panel.
Target Engagement in a Cellular Context
Confirming that a compound binds to its target within a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a suitable cancer cell line known to express PLK1 (e.g., HeLa, HCT116). Treat the cells with this compound at various concentrations or a vehicle control for a defined period.
-
Thermal Challenge: Harvest the cells and resuspend them in a lysis buffer. Aliquot the cell lysate and heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Protein Extraction: After the heat treatment, centrifuge the samples to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble proteins.
-
Western Blotting: Analyze the amount of soluble PLK1 in the supernatant by Western blotting using a specific anti-PLK1 antibody.
-
Data Analysis: A compound that binds to and stabilizes PLK1 will result in a higher amount of soluble PLK1 at elevated temperatures compared to the vehicle-treated control. This is observed as a shift in the melting curve to higher temperatures.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
PLK1 Signaling Pathway in Mitosis
Caption: The PLK1 signaling pathway leading to mitotic entry.
Experimental Workflow for PLK1 Target Validation
Caption: A typical workflow for validating a kinase inhibitor's target.
Logical Framework for Validating PLK1 as the Primary Target
Caption: The logical flow of evidence for PLK1 target validation.
Conclusion
The available data indicates that this compound is a potent, ATP-competitive inhibitor of PLK1.[1] While it is reported to be selective, a comprehensive, publicly available kinase selectivity profile is needed for a complete assessment of its off-target effects. The experimental workflows outlined in this guide provide a robust framework for the rigorous validation of PLK1 as the primary target of this compound. Further studies, including head-to-head comparisons with other PLK1 inhibitors in various cancer models and detailed in-cell target engagement and downstream signaling analyses, will be crucial to fully elucidate its therapeutic potential. This guide serves as a valuable resource for researchers in the field of oncology and drug discovery, providing a clear and objective comparison and a roadmap for further investigation.
References
A Comparative Analysis of the PLK1 Inhibitors Cyclapolin 9 and Onvansertib: A Guide for Researchers
In the landscape of cancer therapeutics, Polo-like kinase 1 (PLK1) has emerged as a critical target due to its pivotal role in cell cycle progression. Overexpression of PLK1 is a common feature in a wide array of human cancers and is often associated with poor prognosis. This has spurred the development of PLK1 inhibitors, two of which are Cyclapolin 9 and onvansertib. This guide provides a detailed comparative analysis of these two compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by available experimental data.
At a Glance: Key Differences
| Feature | This compound | Onvansertib |
| Target | Polo-like Kinase 1 (PLK1) | Polo-like Kinase 1 (PLK1) |
| Mechanism of Action | ATP-competitive inhibitor | ATP-competitive inhibitor |
| Potency (Enzymatic IC50) | 500 nM[1][2] | 2 nM[3] |
| Development Stage | Preclinical | Clinical (Phase 1 and 2 trials) |
| Administration | Not specified (research compound) | Oral bioavailability |
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and onvansertib, facilitating a direct comparison of their in vitro efficacy.
Table 1: In Vitro Efficacy - Enzymatic Inhibition
| Compound | Target | IC50 (nM) | Selectivity |
| This compound | PLK1 | 500[1][2] | Inactive against other kinases[1][2] |
| Onvansertib | PLK1 | 2[3] | >5000-fold selectivity over PLK2/PLK3[3] |
Table 2: In Vitro Efficacy - Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 |
| This compound | A549 | Lung Carcinoma | 24.8 µM[4] |
| HeLa | Cervical Carcinoma | 6.6 µM[4] | |
| HT-29 | Colorectal Adenocarcinoma | 7.7 µM[4] | |
| Onvansertib | ARK-1 | Uterine Serous Carcinoma | 22.71 nM |
| SPEC-2 | Uterine Serous Carcinoma | 45.34 nM | |
| A2780 | Ovarian Carcinoma | 42 nM[3] | |
| AmL-NS8 | Acute Myeloid Leukemia | 36 nM[3] | |
| Group 3 Medulloblastoma cell lines | Medulloblastoma | 4.90 - 6 nM | |
| SHH Medulloblastoma cell line | Medulloblastoma | up to 27.94 nM | |
| Normal Human Astrocytes (NHA) | Non-cancerous | 131.60 nM |
Note: There is a significant lack of publicly available in vivo efficacy data for this compound, limiting a direct comparison with the more clinically advanced onvansertib in this regard.
Mechanism of Action and Signaling Pathways
Both this compound and onvansertib are ATP-competitive inhibitors of PLK1.[1][3] By binding to the ATP-binding pocket of the PLK1 kinase domain, they prevent the phosphorylation of its downstream substrates, which are essential for mitotic progression. This inhibition leads to a cascade of events culminating in cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.
Onvansertib has been shown to modulate additional signaling pathways. For instance, in lung adenocarcinoma, it has been demonstrated to inhibit the β-catenin/c-Myc signaling pathway.[5] Furthermore, preclinical studies in metastatic colorectal cancer models suggest that onvansertib can inhibit the hypoxia pathway through the regulation of the transcription factor HIF1α.[6]
Signaling Pathway of PLK1 Inhibition
Caption: PLK1 Inhibition Pathway by this compound and Onvansertib.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are generalized protocols for assays commonly used to evaluate the efficacy of kinase inhibitors like this compound and onvansertib.
Cell Viability Assay (CCK-8/MTT)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with a range of concentrations of the inhibitor (e.g., this compound or onvansertib) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition: Add Cell Counting Kit-8 (CCK-8) or MTT reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Drug Treatment: Treat the cells with the inhibitor at various concentrations for a defined period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells, and add fresh medium.
-
Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Staining: Fix the colonies with methanol and stain with crystal violet.
-
Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the inhibitor for a specific duration (e.g., 24 or 48 hours).
-
Cell Harvest: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Experimental Workflow for In Vitro Analysis
Caption: In Vitro Experimental Workflow for PLK1 Inhibitor Analysis.
Summary and Future Directions
This comparative analysis highlights that while both this compound and onvansertib target PLK1, onvansertib has demonstrated significantly greater potency and has progressed into clinical development. The wealth of preclinical and clinical data for onvansertib provides a strong rationale for its continued investigation as a therapeutic agent, particularly in combination with other cancer therapies.
For this compound, the available data indicates it is a selective PLK1 inhibitor, but further studies are required to fully elucidate its therapeutic potential. Future research should focus on expanding its preclinical evaluation, including in vivo efficacy studies and a more in-depth analysis of its effects on various cancer-related signaling pathways. Such data would enable a more comprehensive head-to-head comparison with clinically advanced PLK1 inhibitors like onvansertib.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cyclin-Dependent Kinase 9 Activity Regulates Neutrophil Spontaneous Apoptosis | PLOS One [journals.plos.org]
- 6. Phosphorylation of caspase-9 by CDK1/cyclin B1 protects mitotic cells against apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of Cyclapolin 9: A Comparative Guide for Researchers
For researchers and professionals in drug development, the precise evaluation of a compound's specificity is paramount to understanding its therapeutic potential and predicting off-target effects. This guide provides a comprehensive comparison of the Polo-like kinase 1 (PLK1) inhibitor, Cyclapolin 9, with other notable PLK1 inhibitors, supported by available experimental data and detailed methodologies.
This compound has been identified as a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression, with a reported half-maximal inhibitory concentration (IC50) of 500 nM.[1][2][3] While described as being inactive against other kinases, a detailed quantitative analysis of its kinome-wide selectivity is not extensively available in the public domain.[1][2][3] This guide aims to consolidate the existing data on this compound and compare its specificity profile with that of other well-characterized PLK1 inhibitors: BI 2536, Volasertib, and the multi-kinase inhibitor Rigosertib.
Comparative Analysis of PLK1 Inhibitor Specificity
To provide a clear and objective comparison, the following table summarizes the inhibitory concentrations (IC50) of this compound and its alternatives against PLK1 and other selected kinases. It is important to note the lack of broad-panel screening data for this compound, which limits a direct and comprehensive comparison of its selectivity.
| Inhibitor | Target Kinase | IC50 (nM) | Selectivity Notes |
| This compound | PLK1 | 500 | Stated to be inactive against other kinases, but quantitative data from broad kinase screening is not readily available.[1][2][3] |
| BI 2536 | PLK1 | 0.83 | Also inhibits Bromodomain 4 (BRD4) with a dissociation constant (Kd) of 37 nM.[4] It demonstrates over 1000-fold selectivity against a panel of other tyrosine and serine/threonine kinases.[5] |
| PLK2 | 3.5 - 4.0 | ||
| PLK3 | 9 | ||
| Volasertib (BI 6727) | PLK1 | 0.87 | Exhibits 6-fold and 65-fold greater selectivity against PLK2 and PLK3, respectively.[4] |
| Rigosertib (ON-01910) | PLK1 | 9 | A non-ATP-competitive inhibitor that also inhibits the PI3K/Akt pathway.[4][6] It shows 30-fold greater selectivity against PLK2 and no activity towards PLK3.[3] Also inhibits PDGFR, Flt1, BCR-ABL, Fyn, Src, and CDK1 with IC50 values ranging from 18-260 nM.[6] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the context of this compound's action and the methodologies used for its evaluation, the following diagrams, created using the DOT language, illustrate the PLK1 signaling pathway and a typical experimental workflow for assessing kinase inhibitor specificity.
References
- 1. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Synergistic Potential of Cyclapolin 9 and PARP Inhibitors: A Comparative Guide for Researchers
A detailed analysis of the scientific rationale and supporting preclinical evidence for the combination of Polo-like kinase 1 (PLK1) inhibition, exemplified by Cyclapolin 9, and Poly (ADP-ribose) polymerase (PARP) inhibitors in cancer therapy.
While direct preclinical or clinical studies on the combination of this compound and PARP inhibitors are not currently available in the public domain, a substantial body of evidence from studies with other selective PLK1 inhibitors, such as Volasertib, BI 2536, and Onvansertib, demonstrates a strong synergistic anti-tumor effect when combined with PARP inhibitors. This guide provides a comprehensive overview of the individual mechanisms of action, the scientific rationale for their combined use, and a summary of the compelling preclinical data that supports this therapeutic strategy.
Mechanisms of Action: A Dual Assault on Cancer Cell Proliferation and Survival
This compound: A Potent and Selective PLK1 Inhibitor
This compound is a potent, selective, and ATP-competitive inhibitor of Polo-like kinase 1 (PLK1). PLK1 is a critical serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. By inhibiting PLK1, this compound disrupts the normal progression of the cell cycle, leading to mitotic arrest and ultimately, apoptosis in cancer cells.
PARP Inhibitors: Exploiting Deficiencies in DNA Damage Repair
PARP inhibitors are a class of targeted therapies that block the activity of PARP enzymes, which are essential for the repair of single-strand DNA breaks. In cancer cells with pre-existing defects in homologous recombination (HR), a major pathway for repairing double-strand DNA breaks (such as those with BRCA1/2 mutations), the inhibition of PARP leads to an accumulation of DNA damage that cannot be repaired, resulting in a synthetic lethal effect and cell death.
The Scientific Rationale for Combination Therapy
The combination of a PLK1 inhibitor like this compound with a PARP inhibitor is based on a strong scientific rationale centered on their complementary roles in the DNA damage response (DDR) and cell cycle regulation. PLK1 is not only a key regulator of mitosis but is also involved in the DDR, promoting HR-mediated DNA repair and recovery from the G2/M checkpoint.[1] By inhibiting PLK1, the cancer cell's ability to repair DNA damage is further compromised, potentially sensitizing it to the effects of PARP inhibitors. This is particularly relevant in tumors that have developed resistance to PARP inhibitors.[2][3]
The proposed synergistic mechanism involves:
-
Induction of "BRCAness": PLK1 inhibition can downregulate key components of the HR pathway, creating a "BRCAness" phenotype in HR-proficient tumors, thereby rendering them susceptible to PARP inhibitors.
-
Enhanced DNA Damage: The mitotic disruption caused by PLK1 inhibition can lead to an increase in DNA double-strand breaks, further overwhelming the already compromised DNA repair machinery in the presence of a PARP inhibitor.
-
Overcoming Resistance: In tumors that have acquired resistance to PARP inhibitors, often through the restoration of HR function, PLK1 inhibition can re-sensitize these tumors to PARP inhibition.[2][3]
Preclinical Evidence with PLK1 and PARP Inhibitor Combinations
While data for this compound is absent, preclinical studies with other PLK1 inhibitors have consistently demonstrated synergistic or additive effects when combined with PARP inhibitors in various cancer models.
Table 1: In Vitro Synergistic Effects of PLK1 and PARP Inhibitor Combinations
| PLK1 Inhibitor | PARP Inhibitor | Cancer Model | Key Findings | Reference |
| Volasertib | Olaparib | Triple-Negative Breast Cancer (TNBC) Cell Lines (BRCA mutated and proficient) | Significant reduction in cell survival and induction of apoptosis compared to single agents. Overcame PARP inhibitor resistance. | [3][4] |
| BI 6727 | Olaparib | High-Grade Serous Ovarian Cancer (HGSOC) Cell Lines (BRCA2-deficient) | Sequential combination drastically reduced cell survival and increased apoptosis. Restored sensitivity to PARP inhibition in resistant cells with KRAS amplification. | [2] |
| Onvansertib | Olaparib | Ovarian Cancer Cell Lines (BRCA1 mutated and wild-type) | Additive or synergistic effects, causing G2/M arrest, DNA damage, and apoptosis. | [1] |
| BI 2536 | Olaparib | Castration-Resistant Prostate Cancer (CRPC) Cell Line (22Rv1, BRCA1-deficient) | Synergistic inhibition of cell growth. | [5] |
Table 2: In Vivo Efficacy of PLK1 and PARP Inhibitor Combinations
| PLK1 Inhibitor | PARP Inhibitor | Xenograft Model | Key Findings | Reference |
| Onvansertib | Olaparib | Olaparib-resistant BRCA1 mutated HGSOC Patient-Derived Xenografts (PDXs) | Significant tumor growth inhibition and increased survival compared to single agents. | [1] |
| BI 2536 | Olaparib | 22Rv1 (CRPC) Xenografts | Synergistic inhibition of tumor growth. | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.
Cell Viability Assay (MTT Assay) [4]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the PLK1 inhibitor, PARP inhibitor, or their combination for a specified duration (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: The relative cell viability is calculated as a percentage relative to untreated control cells. The combination index (CI) can be calculated using software like CalcuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V Staining) [4]
-
Cell Treatment: Cells are treated with the inhibitors as described for the cell viability assay.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.
In Vivo Xenograft Studies [5]
-
Cell Inoculation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups (e.g., vehicle control, PLK1 inhibitor alone, PARP inhibitor alone, combination). The drugs are administered via the appropriate route (e.g., oral gavage, intravenous injection) at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 3-4 days) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumor weights are measured at the end of the study.
-
Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare the anti-tumor efficacy between the different treatment groups.
Visualizing the Pathways and Workflows
Signaling Pathway of PLK1 and PARP in DNA Damage and Cell Cycle Control
Caption: Interplay of PLK1 and PARP in DNA repair and cell cycle, and points of therapeutic intervention.
Representative Experimental Workflow for In Vitro Synergy Assessment
Caption: A typical workflow for evaluating the synergistic effects of two compounds in vitro.
Conclusion and Future Directions
The combination of PLK1 and PARP inhibitors represents a promising therapeutic strategy for a range of cancers, including those that are resistant to current therapies. The preclinical data for surrogate PLK1 inhibitors in combination with PARP inhibitors are compelling, demonstrating significant synergistic anti-tumor activity. While direct experimental evidence for this compound in this combination is lacking, the shared mechanism of action with other PLK1 inhibitors provides a strong rationale for its investigation.
Future research should focus on:
-
Directly evaluating the combination of this compound and PARP inhibitors in relevant preclinical models to confirm the hypothesized synergy.
-
Identifying predictive biomarkers to select patients who are most likely to benefit from this combination therapy.
-
Conducting well-designed clinical trials to assess the safety and efficacy of this combination in cancer patients.
This guide provides a framework for researchers and drug development professionals to understand the potential of combining this compound with PARP inhibitors, a strategy that warrants further investigation to potentially bring a new and effective treatment option to cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Sequential Targeting of PLK1 and PARP1 Reverses the Resistance to PARP Inhibitors and Enhances Platin-Based Chemotherapy in BRCA-Deficient High-Grade Serous Ovarian Cancer with KRAS Amplification [mdpi.com]
- 3. Frontiers | PLK1 and PARP positively correlate in Middle Eastern breast cancer and their combined inhibition overcomes PARP inhibitor resistance in triple negative breast cancer [frontiersin.org]
- 4. PLK1 and PARP positively correlate in Middle Eastern breast cancer and their combined inhibition overcomes PARP inhibitor resistance in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Cyclapolin 9: A Guide for Laboratory Professionals
Researchers and drug development professionals utilizing Cyclapolin 9, a potent polo-like kinase 1 (PLK1) inhibitor, must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper handling and disposal of this compound waste, aligning with general best practices for hazardous chemical and pharmaceutical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Summary of Safety and Storage Information
Proper storage and handling are critical to maintaining the stability of this compound and ensuring safety. The following table summarizes key quantitative data related to its storage and handling.
| Parameter | Value | Source |
| Purity | 98.09% | MedChemExpress |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month | MedChemExpress |
| Shipping Condition | Room temperature for less than 2 weeks | MedChemExpress |
Step-by-Step Disposal Procedures
The primary recommendation from chemical suppliers for the disposal of research compounds like this compound is to adhere to local, state, and federal regulations. The following steps provide a general framework for proper disposal:
-
Waste Identification and Segregation:
-
Pure, unused this compound and any expired stock solutions should be treated as hazardous chemical waste.
-
Contaminated materials, such as pipette tips, gloves, and empty vials, must also be segregated as hazardous waste. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Waste Containment and Labeling:
-
Collect all this compound waste in a designated, leak-proof, and chemically compatible container.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.
-
-
Consult Institutional Guidelines:
-
Contact your institution's EHS office for specific guidance on the disposal of kinase inhibitors or similar research chemicals. They will provide information on approved waste management vendors and internal procedures.
-
-
Arrangement for Professional Disposal:
-
This compound waste should be disposed of through a licensed hazardous waste disposal company. The most common and recommended method for such compounds is high-temperature incineration at an approved facility.[1]
-
Never dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination.
-
Experimental Protocols for Waste Neutralization (If Applicable)
Currently, there are no established and verified protocols for the chemical neutralization of this compound for non-hazardous disposal. Therefore, the recommended procedure is to treat all this compound waste as hazardous and dispose of it via a certified waste management service.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
